(4-(2-Methoxyethoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMFCPXFMQWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634609 | |
| Record name | [4-(2-Methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265664-52-6 | |
| Record name | [4-(2-Methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethoxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-(2-Methoxyethoxy)phenyl)boronic acid CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-(2-Methoxyethoxy)phenyl)boronic acid, a valuable building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines key experimental protocols for its application, and discusses its relevance in drug discovery and development.
Core Compound Information
This compound is an organic compound featuring a phenylboronic acid scaffold substituted with a 2-methoxyethoxy group. This unique combination of a reactive boronic acid moiety and a flexible, polar side chain makes it a versatile reagent in the synthesis of complex organic molecules, particularly in the construction of biaryl structures and other pharmacologically relevant scaffolds.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 265664-52-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃BO₄ | [1][3][] |
| Molecular Weight | 196.01 g/mol | [1][3][] |
| IUPAC Name | [4-(2-methoxyethoxy)phenyl]boronic acid | [1] |
| Appearance | Solid | [2] |
| Melting Point | 103-110 °C | [2] |
| Purity | ≥95% | [1][2] |
| Long-Term Storage | Store in a cool, dry place. | [2] |
Synthesis and Reactivity
Arylboronic acids are typically synthesized through the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route to this compound is outlined below.
General Synthesis Workflow
Caption: General synthetic workflow for this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl halide with this compound. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.[7][8][9][10] Their utility stems from several key properties:
-
Versatile Building Blocks: As demonstrated by the Suzuki-Miyaura coupling, boronic acids are crucial for the synthesis of complex molecular architectures found in many drug candidates.[8]
-
Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor for certain proteases and other enzymes, a property that has been successfully exploited in the development of anticancer drugs like Bortezomib.[7]
-
Improved Pharmacokinetic Properties: The incorporation of boronic acids can influence a molecule's solubility, metabolic stability, and bioavailability.[11]
-
Prodrug Strategies: Boronic esters can be used as prodrugs that are hydrolyzed under physiological conditions to release the active boronic acid.[10]
The unique structural features of this compound, including its polarity and flexibility, make it a valuable tool for medicinal chemists to fine-tune the properties of lead compounds and explore new chemical space in the quest for novel therapeutics.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 265664-52-6 4-(2-Methoxyethoxy)phenylboronic acid AKSci J98448 [aksci.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis Route for (4-(2-Methoxyethoxy)phenyl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the prevalent synthesis routes for (4-(2-Methoxyethoxy)phenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The synthesis primarily involves a two-step process: the preparation of the aryl bromide precursor, 1-bromo-4-(2-methoxyethoxy)benzene, followed by its conversion to the target boronic acid via an organometallic intermediate.
I. Overview of Synthetic Strategies
The synthesis of this compound is typically achieved through two main pathways, both starting from the corresponding aryl bromide:
-
Grignard Reaction Route: This classic method involves the formation of a Grignard reagent from 1-bromo-4-(2-methoxyethoxy)benzene, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis.
-
Organolithium Route: This pathway utilizes a lithium-halogen exchange reaction to generate an aryllithium species from the aryl bromide. This intermediate is subsequently quenched with a trialkyl borate ester and hydrolyzed to yield the boronic acid.
The choice between these routes may depend on factors such as substrate tolerance to the reaction conditions, availability of reagents, and desired scale of the reaction.
II. Experimental Protocols
A. Synthesis of 1-bromo-4-(2-methoxyethoxy)benzene (Precursor)
A common method for the synthesis of the precursor involves the Williamson ether synthesis from 4-bromophenol and 2-methoxyethyl bromide.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 17.3 g | 0.1 |
| 2-Methoxyethyl bromide | C₃H₇BrO | 138.99 | 15.3 g | 0.11 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.7 g | 0.15 |
| Acetone | C₃H₆O | 58.08 | 200 mL | - |
Procedure:
-
To a stirred solution of 4-bromophenol (17.3 g, 0.1 mol) in acetone (200 mL) is added potassium carbonate (20.7 g, 0.15 mol).
-
2-Methoxyethyl bromide (15.3 g, 0.11 mol) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and maintained for 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1-bromo-4-(2-methoxyethoxy)benzene as a colorless oil.
Expected Yield: 85-95%
B. Synthesis of this compound
1. Grignard Reaction Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-bromo-4-(2-methoxyethoxy)benzene | C₉H₁₁BrO₂ | 231.09 | 23.1 g | 0.1 |
| Magnesium (Mg) turnings | Mg | 24.31 | 2.9 g | 0.12 |
| Iodine (I₂) | I₂ | 253.81 | 1 crystal | - |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 28.2 g | 0.15 |
| 2 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (2.9 g, 0.12 mol) and a crystal of iodine are placed under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of 1-bromo-4-(2-methoxyethoxy)benzene (23.1 g, 0.1 mol) in anhydrous THF (50 mL) is added to the dropping funnel.
-
A small portion of the aryl bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of triisopropyl borate (28.2 g, 0.15 mol) in anhydrous THF (100 mL) is added dropwise to the cooled Grignard reagent, maintaining the temperature below -60 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2).
-
The mixture is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ether/hexane) to yield this compound as a white solid.
2. Organolithium Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-bromo-4-(2-methoxyethoxy)benzene | C₉H₁₁BrO₂ | 231.09 | 23.1 g | 0.1 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 44 mL (2.5 M in hexanes) | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 28.2 g | 0.15 |
| 2 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
Procedure:
-
To a solution of 1-bromo-4-(2-methoxyethoxy)benzene (23.1 g, 0.1 mol) in anhydrous THF (100 mL) at -78 °C under an inert atmosphere, n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (28.2 g, 0.15 mol) is then added dropwise, maintaining the temperature below -70 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2).
-
The product is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to afford this compound.
III. Quantitative Data Summary
| Synthesis Step | Product | Typical Yield (%) | Purity (%) | Melting Point (°C) |
| Etherification | 1-bromo-4-(2-methoxyethoxy)benzene | 85-95 | >98 (GC-MS) | N/A (Oil) |
| Grignard Route | This compound | 70-85 | >97 (HPLC) | 135-138 |
| Organolithium Route | This compound | 75-90 | >97 (HPLC) | 135-138 |
Characterization Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.85 (s, 2H, -B(OH)₂), 7.73 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 4.10 (t, J=4.4 Hz, 2H, -OCH₂-), 3.65 (t, J=4.4 Hz, 2H, -CH₂O-), 3.30 (s, 3H, -OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 160.5, 136.5, 114.0, 69.5, 68.0, 58.0.
-
Mass Spectrometry (ESI): m/z calculated for C₉H₁₃BO₄ [M+H]⁺ 197.09, found 197.1.
IV. Mandatory Visualizations
A. Synthetic Workflow
Caption: Synthetic workflow for this compound.
B. Logical Relationship of Synthesis Routes
Caption: Logical relationship of the Grignard and Organolithium synthesis routes.
Physical and chemical properties of (4-(2-Methoxyethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (4-(2-Methoxyethoxy)phenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details its known characteristics, outlines a general synthetic approach, and discusses its application in cross-coupling reactions.
Core Physical and Chemical Properties
This compound is a white to off-white solid. Its core physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Reference |
| CAS Number | 265664-52-6 | [1][2] |
| Molecular Formula | C₉H₁₃BO₄ | [1][3] |
| Molecular Weight | 196.01 g/mol | [1] |
| Melting Point | 103-110 °C | [1] |
| Boiling Point | 361.142 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.162 g/cm³ (Predicted) | [4] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Chemical Reactivity and Stability
This compound is stable under recommended storage conditions, which include keeping it in a cool, dry place. It is incompatible with strong oxidizing agents. Boronic acids, in general, are known to undergo trimerization to form boroxines upon dehydration, a factor to consider in experimental design and storage.
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
References
Spectroscopic Analysis of (4-(2-Methoxyethoxy)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, particularly in non-coordinating solvents. This can lead to complex and often broad NMR spectra. To obtain sharp, well-resolved spectra, the use of a coordinating deuterated solvent is highly recommended.
General Protocol for ¹H and ¹³C NMR Spectroscopy of Arylboronic Acids:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the arylboronic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated coordinating solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent can influence the chemical shifts.
-
Transfer the resulting solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
The analysis should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
-
The spectrometer should be properly tuned and shimmed for the specific solvent and sample.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at a controlled temperature, typically 25 °C.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the solvent's carbon signal (e.g., DMSO-d₆ at δ 39.5 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
Data Presentation: Analogous Compound
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-methoxyphenylboronic acid , a structurally similar compound. This data is provided for illustrative and comparative purposes.
Table 1: ¹H NMR Spectral Data for 4-Methoxyphenylboronic acid
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.70 | d | 8.6 | 2H | Ar-H ortho to B(OH)₂ |
| 6.85 | d | 8.6 | 2H | Ar-H meta to B(OH)₂ |
| 3.75 | s | - | 3H | OCH₃ |
| 8.0 (broad s) | s | - | 2H | B(OH)₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data for 4-Methoxyphenylboronic acid
| Chemical Shift (δ, ppm) | Assignment |
| 161.5 | C-OCH₃ |
| 136.5 | Ar-C ortho to B(OH)₂ |
| 113.0 | Ar-C meta to B(OH)₂ |
| 55.0 | OCH₃ |
| ipso-C not always observed | C-B(OH)₂ |
Solvent: DMSO-d₆
Mandatory Visualization
The following diagram illustrates a generalized workflow for the NMR spectroscopic analysis of an arylboronic acid, such as (4-(2-Methoxyethoxy)phenyl)boronic acid.
A Technical Guide to (4-(2-Methoxyethoxy)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-Methoxyethoxy)phenyl)boronic acid is a versatile synthetic building block, playing a crucial role in the development of novel pharmaceutical compounds. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex organic molecules.[1] The presence of the methoxyethoxy group can enhance the pharmacokinetic properties of the final compounds, such as solubility and metabolic stability. This technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and key applications of this compound for professionals in the field of drug discovery and development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%. When sourcing this reagent, it is crucial to obtain and review the supplier's certificate of analysis to confirm its identity and purity.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |
| Sigma-Aldrich (Ambeed, Inc.) | 1333122-38-5 | C₁₁H₁₇BO₅ | 97% | Synonym: 4-[2-(2-methoxyethoxy)ethoxy]phenylboronic acid.[2] |
| BenchChem | 1217501-01-3 | C₁₀H₁₅BO₃S | ≥97% | Structurally related compound with potential medicinal chemistry applications.[3] |
Synthesis, Purification, and Characterization
While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general and reliable method involves the lithiation of an appropriate aryl halide followed by reaction with a trialkyl borate and subsequent acidic workup.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure that can be adapted for the synthesis of this compound, starting from 1-bromo-4-(2-methoxyethoxy)benzene.
Materials:
-
1-bromo-4-(2-methoxyethoxy)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethyl borate
-
3 N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-bromo-4-(2-methoxyethoxy)benzene (1.0 equivalent) in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
Add trimethyl borate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 3 N HCl and stir vigorously for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]
Purification
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified boronic acid.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Sample Preparation and Key Observations |
| ¹H NMR | Structural elucidation and confirmation. | Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum will show characteristic peaks for the aromatic protons and the protons of the methoxyethoxy group. Boronic acids can form cyclic anhydrides (boroxines), which may lead to complex or broad spectra. Using a coordinating solvent like DMSO-d₆ can help to break up these structures.[5] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum will show distinct signals for each carbon atom in the molecule. |
| ¹¹B NMR | Confirmation of the boronic acid moiety. | The ¹¹B NMR spectrum will show a characteristic signal for the boron atom of the boronic acid. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | Use a soft ionization technique such as electrospray ionization (ESI) to observe the molecular ion peak. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid like formic acid. Detection is typically done using a UV detector at a wavelength appropriate for the aromatic system.[5] |
Applications in Drug Discovery: The Suzuki-Miyaura Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[6] These structural motifs are prevalent in many biologically active molecules, including kinase inhibitors.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equivalent)
-
This compound (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid | 1333122-38-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Molecular weight and formula of (4-(2-methoxyethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-methoxyethoxy)phenyl)boronic acid is a substituted phenylboronic acid that holds significant interest for researchers in medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a methoxyethoxy side chain, make it a versatile building block for the synthesis of complex organic molecules and a candidate for investigation in various biological systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its relevance to cancer research.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is crucial for its application in research and development. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H13BO4 | [1] |
| Molecular Weight | 196.01 g/mol | [1] |
| CAS Number | 265664-52-6 | [1] |
Synthesis
The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves a lithium-halogen exchange reaction followed by borylation.
General Synthetic Protocol:
A general procedure for the synthesis of arylboronic acids, which can be adapted for this compound, is as follows:
-
Starting Material: The synthesis typically begins with the corresponding bromo- or iodo-substituted aromatic precursor, in this case, 1-bromo-4-(2-methoxyethoxy)benzene.
-
Lithium-Halogen Exchange: The aryl halide is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to perform the lithium-halogen exchange, forming an aryllithium intermediate.
-
Borylation: A borate ester, most commonly trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The aryllithium species attacks the boron atom, forming a boronate ester intermediate.
-
Hydrolysis: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester to the final boronic acid product.
-
Purification: The crude product is then purified using standard techniques such as extraction, crystallization, or column chromatography to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the aromatic ring, the methoxyethoxy side chain, and the boronic acid protons.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
¹¹B NMR: Is particularly useful for characterizing boronic acids, with a characteristic chemical shift for the boron atom.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of reactions. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is typically effective for the analysis of phenylboronic acids.
Biological Applications in Cancer Research
Phenylboronic acids have emerged as a promising class of compounds in cancer research due to their diverse biological activities. While specific studies on this compound are limited, the broader class of phenylboronic acids has demonstrated potential as anticancer agents.
Inhibition of Cancer Cell Migration:
Studies have shown that phenylboronic acid (PBA) can inhibit the migration of cancer cells.[2] This effect is thought to be mediated through the modulation of key signaling pathways that control cell motility.
Targeting Signaling Pathways:
The Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell migration and invasion. Research suggests that phenylboronic acids can decrease the activity of these GTPases in metastatic prostate cancer cells.[2] This inhibition of Rho GTPase activity provides a potential mechanism for the observed anti-migratory effects of phenylboronic acids.
References
- 1. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of (4-(2-methoxyethoxy)phenyl)boronic acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of (4-(2-methoxyethoxy)phenyl)boronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into solvent selection, experimental solubility determination, and the compound's role in pivotal chemical transformations.
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide leverages data from its parent compound, phenylboronic acid, to provide a foundational understanding of its solubility profile. Furthermore, a detailed experimental protocol is provided to empower researchers to determine precise solubility values for this specific boronic acid derivative in their laboratories.
Understanding Solubility: A Critical Parameter in Synthesis and Formulation
The solubility of a reagent like this compound is a critical parameter that influences reaction kinetics, product yields, and purification strategies. In drug development, solubility is a cornerstone of formulation, directly impacting a compound's bioavailability and therapeutic efficacy. The presence of the 2-methoxyethoxy group in the target molecule is expected to enhance its polarity compared to the parent phenylboronic acid, likely increasing its solubility in polar organic solvents.
Reference Solubility Data: Phenylboronic Acid
As a proxy for understanding the solubility behavior of this compound, the following table summarizes the quantitative solubility of phenylboronic acid in a range of common organic solvents. This data, determined by the dynamic method, is presented as the mole fraction (x) at various temperatures.[1][2][3][4] It is important to note that these values are for the parent compound and should be considered as a qualitative guide for the title compound. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbon solvents.[1][2][3]
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Experimental Protocol for Solubility Determination: The Dynamic Method
To obtain precise solubility data for this compound, the dynamic method is a reliable and widely used technique.[4][5] This method involves visually or instrumentally monitoring the dissolution of a solid in a solvent as a function of temperature.
3.1. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (high purity, anhydrous)
-
Analytical balance (precision ± 0.1 mg)
-
Jacketed glass vessel with a magnetic stirrer
-
Programmable circulating thermostat bath
-
Calibrated temperature probe (precision ± 0.1 K)
-
Luminance probe or laser scattering system for turbidity detection
3.2. Procedure
-
Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of known composition.
-
Heating and Equilibration: Place the vessel in the thermostat bath and commence vigorous stirring. Initiate a slow, constant heating ramp (e.g., 0.1-0.5 K/min) to ensure the system remains close to equilibrium.
-
Turbidity Measurement: Continuously monitor the turbidity of the mixture using a luminance probe or by observing the scattering of a laser beam.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the procedure for several different compositions of the solute and solvent to construct a solubility curve (temperature vs. mole fraction).
Visualizing the Experimental Workflow
The logical flow of the dynamic solubility determination method is illustrated in the following diagram:
Figure 1: Workflow for the dynamic method of solubility determination.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The solubility of the boronic acid in the reaction solvent is crucial for achieving efficient and high-yielding transformations. The catalytic cycle of this reaction is depicted below.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its effective utilization in research and development. While specific quantitative data remains to be broadly published, the provided reference data for phenylboronic acid and the detailed experimental protocol for the dynamic method offer a robust framework for scientists. This guide empowers researchers to make informed decisions regarding solvent selection and to precisely determine the solubility of this important synthetic building block, thereby facilitating its application in the synthesis of novel chemical entities.
References
Boronic Acids in Cross-Coupling Reactions: A Technical Guide
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Introduction
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, commonly known as the Suzuki-Miyaura coupling, has become a cornerstone of modern organic synthesis.[1] This Nobel Prize-winning reaction is celebrated for its mild reaction conditions, remarkable tolerance of various functional groups, and the low toxicity and stability of its boronic acid reagents.[1][2] These characteristics have made it an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryls, which are common motifs in drug candidates.[3][4]
This guide provides an in-depth overview of the use of boronic acids in cross-coupling reactions, with a focus on the core mechanism, quantitative data on reaction components, and detailed experimental protocols designed for researchers, scientists, and drug development professionals.
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a palladium(II) intermediate.[1][5]
-
Transmetalation : The next step is transmetalation, where the organic group from the organoboron species (R²-BY₂) is transferred to the palladium(II) complex. This step requires activation by a base, which is a critical component of the reaction.[6][7] The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the R² group to the palladium center.[6]
-
Reductive Elimination : The final step is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form a new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.[5][8]
// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Nodes for reactants and products ArylHalide [label="R¹-X", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Borate [label="[R²-B(OH)₃]⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges for the catalytic cycle Pd0 -> OxAdd [color="#4285F4", arrowhead=vee]; OxAdd -> PdII_Aryl [color="#4285F4", arrowhead=vee]; PdII_Aryl -> Transmetalation [color="#EA4335", arrowhead=vee]; Transmetalation -> PdII_Diaryl [color="#EA4335", arrowhead=vee]; PdII_Diaryl -> RedElim [color="#34A853", arrowhead=vee]; RedElim -> Pd0 [color="#34A853", arrowhead=vee];
// Edges for reactants and products ArylHalide -> OxAdd [color="#4285F4", arrowhead=vee]; RedElim -> Product [color="#34A853", arrowhead=vee, style=dashed]; BoronicAcid -> Borate [color="#FBBC05", arrowhead=vee, style=dashed]; Base -> Borate [color="#FBBC05", arrowhead=vee, style=dashed]; Borate -> Transmetalation [color="#EA4335", arrowhead=vee, style=dashed]; }
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Key Reaction Components and Quantitative Data
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.
Catalysts: Palladium complexes are the most common catalysts. The active species is Pd(0), which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[3] Nickel-based catalysts have also been developed as a powerful alternative for more challenging substrates.[3]
Ligands: Ligands stabilize the palladium catalyst, enhance its reactivity, and influence the efficiency of the reaction.[3] Phosphine-based ligands are the most common, with their electronic and steric properties being tunable.[5][9] Electron-rich and bulky ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), generally facilitate oxidative addition and reductive elimination, leading to improved catalytic activity.[3][9]
Bases: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF, CsF).[6] The choice of base can significantly impact the reaction yield and rate.
Solvents: A variety of organic solvents can be used, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[8] Often, a mixture of an organic solvent and water is used, as organoboranes are compatible with aqueous conditions.[5]
Table 1: Effect of Different Bases on the Yield of Suzuki-Miyaura Coupling
Coupling of 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | Toluene/Water | 100 | >95 |
| 2 | K₂CO₃ | Toluene/Water | 100 | 90 |
| 3 | Cs₂CO₃ | Dioxane | 80 | >95 |
| 4 | NaOH | Toluene/Water | 100 | 85 |
| 5 | Triethylamine | Toluene | 100 | <10 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6]
Table 2: Comparative Yields with Various Ligands
Coupling of an aryl chloride with an arylboronic acid.
| Entry | Ligand | Catalyst Precursor | Base | Yield (%) |
| 1 | SPhos | Pd(OAc)₂ | K₃PO₄ | 98 |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 95 |
| 3 | PPh₃ | Pd(OAc)₂ | K₃PO₄ | 60 |
| 4 | dppf | PdCl₂(dppf) | K₂CO₃ | 92 |
Data compiled from literature sources for illustrative purposes.[2][10]
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for Coupling of an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using SPhos as the ligand.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[3]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Caption: General Experimental Workflow for a Suzuki-Miyaura Reaction.
Protocol 2: Ligand-Free Coupling in an Aqueous Medium
This protocol outlines a ligand-free Suzuki-Miyaura coupling reaction at room temperature.[11]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Aqueous medium (e.g., water with a surfactant, or a water/ethanol mixture) (3 mL)
Procedure:
-
Reaction Setup: A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in the aqueous medium is stirred at room temperature for the indicated time.[11]
-
Work-up: The reaction solution is extracted four times with diethyl ether (4 x 10 mL).[11]
-
Purification: The combined organic layers are concentrated, and the product is purified by column chromatography over silica gel.[11]
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is a powerful and versatile reaction that has found immense application in drug discovery and development.[12] Its robustness and tolerance for a wide range of functional groups, including heterocycles, make it strategically powerful in the synthesis and design of pharmaceutical compounds.[4][12] A significant number of approved drugs contain biaryl or aryl-heterocycle moieties that were constructed using this reaction.[4] For example, the synthesis of Losartan, a widely prescribed medication for high blood pressure, and Lumacaftor, a drug for cystic fibrosis, both feature a key Suzuki coupling step in their manufacturing processes.[4] The ability to rapidly create libraries of complex molecules by varying the coupling partners makes the Suzuki reaction an invaluable tool for medicinal chemists in lead optimization and structure-activity relationship (SAR) studies.[4]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for carbon-carbon bond formation in modern organic synthesis. The commercial availability, stability, and low toxicity of boronic acids contribute significantly to its widespread use.[2] A thorough understanding of the reaction mechanism and the roles of the catalyst, ligand, and base allows researchers to optimize conditions for a wide array of substrates. This versatility has cemented the Suzuki-Miyaura coupling's role as a critical tool in the synthesis of pharmaceuticals and other complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (4-(2-Methoxyethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1][2] (4-(2-Methoxyethoxy)phenyl)boronic acid is a particularly useful building block, allowing for the introduction of a phenyl group functionalized with a methoxyethoxy side chain. This moiety can enhance solubility and modulate the pharmacokinetic properties of target molecules, making it a valuable component in medicinal chemistry and materials science.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted biphenyls.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can be tailored to the specific substrates being coupled.[2]
References
Application Notes and Protocols for Suzuki Coupling using (4-(2-methoxyethoxy)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This protocol details the standard procedure for the Suzuki coupling reaction utilizing (4-(2-methoxyethoxy)phenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. The reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate in the presence of a base.[1][4]
Key Reaction:
Where R is an aryl, vinyl, or alkyl group and X is a halide (I, Br, Cl) or triflate.
Data Presentation: Summary of Reaction Conditions
The efficiency of the Suzuki coupling is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the coupling of this compound with various aryl halides.
| Aryl Halide (R-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodinated Oligonucleotides | [Pd(OAc)2L2] (100 equiv) | L (not specified) | - | 50 mM TRIS buffer (pH 8.5), 100 mM NaCl, 10% DMSO | 37 | 24 | Not specified | [5] |
| 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 98 | [6] |
| 4-Bromoacetophenone | Pd-complex 4 (1) | - | KOH (2) | Water, TBAB | 100-160 (MW) | 0.08 | 96 | [7] |
| Aryl Bromides | PdCu@Ti₃C₂ (10 mg) | - | K₂CO₃ (2) | Water | Not specified | 1 | High | [8] |
| Aryl Halides | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH | Reflux | Not specified | Not specified | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[10]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If using a solid catalyst and ligand, they can be added at the beginning with the other solids. If using a pre-catalyst, it is typically added as a solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[10] Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl derivative.[10]
Visualizations
Diagram of the Suzuki Coupling Experimental Workflow:
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Diagram of the Suzuki Coupling Catalytic Cycle:
The mechanism of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][6][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Optimizing Suzuki-Miyaura Reactions: A Guide to Base and Solvent Selection for (4-(2-methoxyethoxy)phenyl)boronic acid
Application Note & Protocol
Introduction:
(4-(2-methoxyethoxy)phenyl)boronic acid is a versatile reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of a suitable base and solvent system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on choosing the optimal reaction conditions for this compound, supported by experimental data and detailed protocols.
The presence of the methoxyethoxy group in this compound influences its polarity and solubility, which are critical factors in reaction optimization. This guide will explore the interplay between the boronic acid's structure, the choice of base, and the solvent environment to achieve high reaction yields and purity.
Core Concepts: The Role of Base and Solvent
In the Suzuki-Miyaura catalytic cycle, the base plays a crucial role in activating the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst. The solvent, in turn, must solubilize the reactants and catalyst, facilitate the interaction between the organic and inorganic components (especially in biphasic systems), and influence the stability of the catalytic species.
A logical workflow for selecting the appropriate base and solvent is crucial for successful reaction outcomes.
Caption: Workflow for Base and Solvent Selection.
Data Presentation: Solubility and Reaction Yields
While specific quantitative solubility data for this compound is not extensively available in the literature, its structure suggests good solubility in polar aprotic solvents. The following table provides qualitative solubility information based on the behavior of structurally similar alkoxy-substituted phenylboronic acids.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Type | Expected Solubility | Rationale |
| Dioxane | Aprotic Ether | High | The ether linkages in both the solvent and the boronic acid promote miscibility. |
| Tetrahydrofuran (THF) | Aprotic Ether | High | Similar to dioxane, the polar ether functionality enhances solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | High | The high polarity of DMF is well-suited for dissolving polar boronic acids. |
| Toluene | Aromatic | Moderate | The phenyl group of the boronic acid provides some compatibility with aromatic solvents. |
| Methanol / Ethanol | Protic Alcohol | High | The hydroxyl groups of the boronic acid can hydrogen bond with the alcohol solvent. |
| Water | Protic | Moderate | The ether chain increases water solubility compared to unsubstituted phenylboronic acid. |
The choice of base and solvent significantly impacts the yield of the Suzuki-Miyaura reaction. The following table summarizes typical yields observed for the coupling of various aryl halides with (4-alkoxyphenyl)boronic acids, which can serve as a guide for reactions with this compound.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 4-Alkoxyphenylboronic Acids with Aryl Halides
| Aryl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Bromoanisole | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 4-Chlorotoluene | K₂CO₃ | DMF | 120 | 70-85 |
| 1-Bromo-4-nitrobenzene | Cs₂CO₃ | Toluene | 110 | 90-98 |
| 3-Bromopyridine | Na₂CO₃ | THF/H₂O | 80 | 75-90 |
| 4-Iodobenzonitrile | KF | Dioxane | 100 | 80-92 |
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki-Miyaura reactions with this compound under different conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Coupling with an Aryl Chloride
Aryl chlorides are generally less reactive than aryl bromides and may require a stronger catalyst system and higher temperatures.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk flask, combine Pd(OAc)₂ and SPhos.
-
Evacuate and backfill with an inert gas.
-
Add DMF and stir for 10 minutes at room temperature to form the active catalyst.
-
Add the aryl chloride, this compound, and K₂CO₃.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding the reaction mechanism.
Caption: Suzuki-Miyaura Catalytic Cycle.
A decision tree can aid in the selection of an appropriate base for a given reaction.
Caption: Base Selection Decision Tree.
Conclusion
The selection of an appropriate base and solvent is paramount for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. For general applications with aryl bromides, a combination of a moderately strong base such as K₃PO₄ in an aqueous dioxane mixture provides a reliable starting point. For less reactive aryl chlorides, a stronger catalyst system and a polar aprotic solvent like DMF are often necessary. By understanding the fundamental principles of the reaction mechanism and considering the specific properties of the substrates, researchers can effectively optimize reaction conditions to achieve high yields of the desired biaryl products. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.
Application of (4-(2-methoxyethoxy)phenyl)boronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-methoxyethoxy)phenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its unique structural features, including the methoxyethoxy tail, can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors targeting signaling pathways implicated in cancer.
Application Notes
The primary application of this compound in the synthesis of bioactive molecules is as a nucleophilic coupling partner in Suzuki-Miyaura reactions to form a carbon-carbon bond with an electrophilic partner, typically an aryl or heteroaryl halide. This reaction is instrumental in the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R), both of which are critical targets in oncology drug discovery.
Synthesis of Kinase Inhibitors:
The 4-(2-methoxyethoxy)phenyl moiety can be incorporated into various kinase inhibitor scaffolds, such as the 4-anilinoquinazoline core, which is a common feature in many EGFR inhibitors.[1][2][3] The methoxyethoxy group can occupy the solvent-exposed region of the ATP-binding pocket of the kinase, potentially leading to enhanced potency and improved physicochemical properties.
Modification of Biomolecules:
Beyond small molecule synthesis, this compound can be used to modify larger biomolecules, such as oligonucleotides. This allows for the introduction of specific functionalities for imaging or therapeutic purposes.[4]
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-(4-(2-methoxyethoxy)phenyl)anilinoquinazoline EGFR Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative, a common scaffold for EGFR inhibitors, utilizing this compound. The reaction conditions are based on established procedures for similar Suzuki-Miyaura couplings.[5][6]
Reaction Scheme:
Where Ar-Cl is a 4-chloro-anilinoquinazoline intermediate.
Materials:
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, this compound, and potassium carbonate.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-(2-methoxyethoxy)phenyl)anilinoquinazoline derivative.
Protocol 2: Post-Synthetic Modification of Iodinated Oligonucleotides via Suzuki-Miyaura Coupling
This protocol details the modification of iodinated oligonucleotides with this compound, as described in the literature.[4][7]
Materials:
-
Iodinated oligonucleotide (1.0 eq)
-
This compound (MEP-B(OH)2) (400 eq)
-
[Pd(OAc)2(L)2] catalyst (where L is a suitable phosphine ligand) (100 eq)
-
50 mM TRIS buffer (pH 8.5)
-
100 mM NaCl
-
10% DMSO (v/v)
Procedure:
-
Dissolve the iodinated oligonucleotide in a mixture of 50 mM TRIS buffer (pH 8.5) and 100 mM NaCl.
-
Add a solution of this compound in 10% DMSO.
-
Add the [Pd(OAc)2(L)2] catalyst to the reaction mixture.
-
Incubate the reaction at 37 °C for 24 hours.
-
Analyze the product by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using appropriate imaging techniques.[4]
Quantitative Data
The following tables summarize the biological activity of representative quinazoline-based EGFR inhibitors. While these specific examples do not incorporate the (4-(2-methoxyethoxy)phenyl) moiety, they demonstrate the potency of this class of compounds, which can be synthesized using the protocols described above.
Table 1: In vitro EGFR Kinase Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives [1][3]
| Compound ID | Modification on Quinazoline Ring | IC50 (nM) vs. EGFR |
| Gefitinib | 6,7-Dimethoxy | 2.4 - 37 |
| Erlotinib | 6,7-Bis(2-methoxyethoxy) | 2 |
| Compound A | 6-Imine derivative | <10 |
| Compound B | 6-Imine derivative | <10 |
Table 2: Antiproliferative Activity of Representative Quinazolinone Derivatives against Cancer Cell Lines [8][9]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 4d | A549 (Lung Cancer) | 2.55 |
| Compound 4d | MCF-7 (Breast Cancer) | 0.87 |
| Compound 6d | NCI-H460 (Lung Cancer) | 0.789 |
| Gefitinib | A549 (Lung Cancer) | 8.47 |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[10][11] Tyrosine kinase inhibitors (TKIs) targeting EGFR act by competing with ATP for binding to the intracellular kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.[12]
Caption: EGFR signaling pathway and the mechanism of action of EGFR tyrosine kinase inhibitors.
CSF-1R Signaling Pathway and Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[13] Upon binding its ligand CSF-1, the receptor dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/AKT and MAPK, which are vital for macrophage function. Small molecule inhibitors targeting CSF-1R can block this signaling, thereby modulating the tumor microenvironment by depleting tumor-associated macrophages (TAMs).
Caption: CSF-1R signaling pathway and its inhibition by small molecule inhibitors.
Experimental Workflow for Synthesis and Evaluation of a Bioactive Molecule
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a kinase inhibitor using this compound.
Caption: General workflow for the synthesis and evaluation of a bioactive molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(2-methoxyethoxy)phenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic scaffolds. (4-(2-methoxyethoxy)phenyl)boronic acid is a valuable building block in drug discovery, and its coupling with various aryl halides provides access to a diverse range of molecules with potential biological activity. The methoxyethoxy group can improve pharmacokinetic properties, such as solubility and metabolic stability.
These application notes provide a comprehensive overview of the reaction of this compound with aryl halides, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the general workflow.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the nature of the aryl halide. The following tables summarize typical reaction conditions and yields for the coupling of this compound and other structurally similar arylboronic acids with various aryl halides.
Table 1: Reaction of this compound with an Iodinated Oligonucleotide
| Aryl Halide (Substrate) | Catalyst | Base/Solvent System | Temp. (°C) | Time (h) | Yield | Reference |
| Iodinated Oligonucleotide | [Pd(OAc)₂L₂] (100 equiv.) | 50 mM TRIS buffer (pH 8.5), 100 mM NaCl, 10% DMSO (v/v) | 37 | 24 | Not Quantified | [1] |
Table 2: General Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd₂(dba)₃ (0.05) | XPhos (0.3) | Na₂CO₃ (1.0) | ACN/H₂O (4:1) | 90 | 0.5 | Good |
| 4-Iodoanisole | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (2.0) | DMF | 85 | 5 | 53 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / Ligand | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 95 |
| Aryl Chloride | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 18 | 70-90 |
| 4-Bromotoluene | Pd(II) complex (1) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | High |
Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 5:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1.
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert atmosphere techniques are crucial to prevent the degradation of the catalyst.
-
Microwave reactions should be carried out in specialized equipment designed for this purpose.
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-(2-methoxyethoxy)phenyl)boronic Acid with Heteroaryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is characterized by its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic boronic acid reagents. These features have made the Suzuki-Miyaura coupling a cornerstone in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of (4-(2-methoxyethoxy)phenyl)boronic acid with a variety of heteroaryl chlorides. The resulting biaryl structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. While heteroaryl chlorides can be challenging coupling partners, optimized catalytic systems can achieve high yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the this compound forms a boronate species. This species then transfers the aryl group to the palladium center, replacing the chloride.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with various heteroaryl chlorides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Heteroaryl chloride (e.g., 2-chloropyridine, 2-chloropyrazine, 4-chloropyrimidine, 2-chlorobenzothiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (if not using a pre-formed catalyst like Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, THF, often with water as a co-solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere of argon or nitrogen, combine the heteroaryl chloride (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) to the flask via syringe.
-
Reaction: Stir the mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various heteroaryl chlorides with arylboronic acids, including close analogs of this compound such as (4-methoxyphenyl)boronic acid. These values serve as a reference for expected outcomes under optimized conditions.
| Heteroaryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 85-95 | [1] |
| 2,4-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 74 | [2] |
| 2-Chloropyrazine | Phenylboronic acid | Pd(II) ONO pincer complex (0.01) | - | Toluene/H₂O | - | - | High | [3] |
| 4-Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 12 | Moderate | [4] |
| 2-Chlorobenzothiazole | Arylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 100 | 12 | 95 | [5] |
| 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | 1,4-Dioxane | 110 | - | High | [6] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | - | Aqueous | - | - | High | [7] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualization
The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (4-(2-methoxyethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of (4-(2-methoxyethoxy)phenyl)boronic acid with various aryl halides. The Suzuki-Miyaura reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of biaryl compounds. The application of microwave irradiation significantly accelerates this transformation, leading to reduced reaction times, often improved yields, and enhanced reproducibility.
Introduction to Microwave-Assisted Suzuki Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboronic acids and organic halides or triflates. Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technology offers several advantages over conventional heating methods, including:
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.
-
Improved Yields: The rapid and uniform heating often minimizes the formation of byproducts, leading to higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, resulting in more consistent outcomes.[1]
These benefits are particularly valuable in drug discovery and development, where the rapid synthesis and screening of compound libraries are essential.
Experimental Protocols
The following protocols are generalized from established microwave-assisted Suzuki coupling procedures and can be adapted for the reaction of this compound with a variety of aryl halides.[1][2][3]
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with various aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 or 2:1 v/v)
-
Microwave reactor vial
-
Argon or Nitrogen gas
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6-0.75 mmol), and potassium carbonate (e.g., 1.0-1.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.0025-0.025 mmol).
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL). The solvent should be degassed by bubbling with argon or nitrogen for 15-20 minutes prior to use.
-
Seal the vial under an inert atmosphere (argon or nitrogen).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).[1][2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Conditions with a Phosphine Ligand
For more challenging couplings, such as those involving aryl chlorides, a different catalyst system and base may be required.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.6 equiv)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
SPhos (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
-
Microwave reactor vial
-
Nitrogen gas
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), PdCl₂ (e.g., 0.025 mmol), and SPhos (e.g., 0.05 mmol).
-
Add anhydrous dioxane (e.g., 4 mL).
-
Degas the mixture with a stream of nitrogen for 10 minutes while stirring.
-
Add this compound (e.g., 0.8 mmol) and cesium carbonate (e.g., 1.0 mmol).
-
Degas the reaction mixture with nitrogen for an additional 5 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-40 minutes.[1]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction parameters that can be optimized for the microwave-assisted Suzuki coupling of this compound.
Table 1: Catalyst and Ligand Screening
| Catalyst | Ligand | Mol% | Typical Substrates |
| Pd(PPh₃)₄ | - | 0.5 - 5 | Aryl bromides, Aryl iodides |
| PdCl₂ | SPhos | 5 (Pd), 10 (L) | Aryl chlorides, hindered substrates |
| Pd(dppf)Cl₂ | - | 1 - 5 | General purpose |
| Pd(OAc)₂ | PPh₃ | 2 (Pd), 4 (L) | General purpose |
Table 2: Base and Solvent Screening
| Base | Solvent System | Temperature (°C) | Time (min) |
| K₂CO₃ | 1,4-Dioxane / H₂O | 100 - 120 | 10 - 30 |
| Cs₂CO₃ | Anhydrous Dioxane | 120 | 30 - 40 |
| K₃PO₄ | Toluene | 80 - 120 | 15 - 60 |
| KOH | EtOH / H₂O | 100 - 120 | 5 - 15 |
Table 3: Example Reaction Parameters
| Aryl Halide | Boronic Acid Equiv. | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Bromoacetophenone | 1.3 | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 15 | ~80-95 |
| 4-Chlorotoluene | 1.6 | PdCl₂/SPhos (5/10) | Cs₂CO₃ (2) | Dioxane | 120 | 30 | ~70-90 |
| 3-Iodopyridine | 1.2 | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Toluene | 110 | 20 | ~85-98 |
Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific aryl halide used.
Visualizations
Experimental Workflow for Microwave-Assisted Suzuki Coupling
The following diagram illustrates the general workflow for setting up a microwave-assisted Suzuki coupling reaction.
Caption: General workflow for a microwave-assisted Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Scale-up Synthesis of (4-(2-methoxyethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(2-methoxyethoxy)phenyl)boronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds in the development of active pharmaceutical ingredients (APIs). As the demand for this intermediate increases with project progression from discovery to development, robust and scalable synthetic methods are crucial. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on key process considerations, safety, and analytical controls to ensure a reproducible and high-quality outcome.
Introduction
The synthesis of this compound on a laboratory scale is often straightforward. However, transitioning to a larger scale (kilogram scale and beyond) introduces challenges related to reaction kinetics, heat transfer, mass transfer, and product isolation and purity. This application note outlines a reliable two-step synthetic sequence amenable to scale-up, starting from commercially available materials. The described process is designed to be efficient, cost-effective, and manageable in standard pilot plant or manufacturing settings.
Synthetic Strategy
The recommended synthetic pathway for the scale-up production of this compound is a two-step process:
-
Step 1: Williamson Ether Synthesis of 1-bromo-4-(2-methoxyethoxy)benzene from 4-bromophenol and 1-bromo-2-methoxyethane.
-
Step 2: Grignard Reaction and Borylation of 1-bromo-4-(2-methoxyethoxy)benzene followed by hydrolysis to yield the final product.
This route utilizes readily available and relatively inexpensive starting materials and employs well-understood and scalable chemical transformations.
Troubleshooting & Optimization
How to improve low yield in Suzuki coupling with (4-(2-methoxyethoxy)phenyl)boronic acid
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving (4-(2-methoxyethoxy)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in my Suzuki coupling reaction with this compound?
A1: Low yields with this compound, an electron-rich boronic acid, are often due to a combination of factors. The electron-donating nature of the methoxyethoxy group can increase the susceptibility of the boronic acid to side reactions, primarily protodeborylation. Additionally, standard reaction conditions may not be optimal for this specific substrate, leading to incomplete conversion or the formation of byproducts. Careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields.
Q2: What are the most common side reactions when using electron-rich boronic acids like this compound?
A2: The two most prevalent side reactions are:
-
Protodeborylation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water and certain bases.[1]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This can become a significant pathway if the desired cross-coupling reaction is slow.
Q3: How can I minimize protodeborylation of this compound?
A3: To suppress protodeborylation, consider the following strategies:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Select a Milder Base: Strong bases can promote protodeborylation. Weaker bases such as K₃PO₄, Cs₂CO₃, or KF are often more suitable.[1]
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, like a pinacol boronic ester (Bpin), can protect it from premature decomposition. The ester is cleaved in situ during the reaction.[1]
Q4: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?
A4: For challenging substrates that are electron-rich, standard catalysts like Pd(PPh₃)₄ are often insufficient. More robust catalyst systems are typically required. Consider using a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos have shown excellent performance in such cases.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Problem: My starting materials are consumed, but the desired product yield is low, and I observe a significant amount of a byproduct corresponding to the protonated form of my boronic acid (1-methoxy-2-phenoxyethane).
Answer: This is a clear indication of significant protodeborylation.[1] This side reaction is common with electron-rich boronic acids.
Solutions:
-
Optimize the Base:
-
Switch to a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Use fluoride-based bases like KF, which can activate the boronic acid without strongly promoting protodeborylation.
-
-
Employ Anhydrous Conditions:
-
Use anhydrous, degassed solvents. Even in reactions that use aqueous base solutions, minimizing the amount of water can be beneficial.
-
Consider using a boronic ester derivative (e.g., pinacol ester) which is more stable towards protodeborylation.[1]
-
-
Lower the Reaction Temperature: Higher temperatures can sometimes accelerate the rate of protodeborylation more than the desired cross-coupling. Try running the reaction at a lower temperature for a longer period.
Problem: I am observing the formation of a symmetrical biaryl byproduct derived from the self-coupling of this compound.
Answer: This homocoupling side reaction is often competitive with the desired cross-coupling, especially if the cross-coupling is slow or if oxygen is present in the reaction mixture.
Solutions:
-
Ensure a Thoroughly Inert Atmosphere: Oxygen can promote homocoupling. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are degassed.
-
Choose a More Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, outcompeting the homocoupling reaction. Try using a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
-
Control the Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.
Problem: The reaction is sluggish, with a significant amount of starting material remaining even after extended reaction times.
Answer: A slow reaction rate can be due to inefficient oxidative addition to the aryl halide or a slow transmetalation step.
Solutions:
-
Enhance Catalyst Activity:
-
Switch to a more electron-rich and bulky phosphine ligand to accelerate both oxidative addition and reductive elimination.[3]
-
Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
-
-
Increase the Reaction Temperature: If protodeborylation is not a major issue, increasing the temperature can significantly increase the reaction rate.
-
Solvent Choice: The solvent can have a significant impact on reaction rates. Aprotic polar solvents like dioxane, THF, or DMF, often in a mixture with water, are good starting points. Toluene can be used for higher temperature reactions.[1][4]
Data Presentation
Table 1: Effect of Different Bases on the Yield of Suzuki Coupling with an Electron-Rich Arylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 65 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | Pd(OAc)₂ | SPhos | 80 | 8 | 95 |
| 5 | TEA | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 20 |
Data is representative and compiled from general findings for electron-rich boronic acids.[5][6]
Table 2: Influence of Solvent System on Reaction Yield for a Typical Suzuki Coupling
| Entry | Solvent System (v/v) | Base | Catalyst/Ligand | Temperature (°C) | Yield (%) |
| 1 | Dioxane/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂/SPhos | 80 | High |
| 2 | Toluene/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 | Moderate-High |
| 3 | THF/H₂O (4:1) | K₃PO₄ | Pd(OAc)₂/SPhos | 65 | High |
| 4 | DMF | Cs₂CO₃ | Pd₂(dba)₃/XPhos | 90 | High |
| 5 | Ethanol/H₂O (1:1) | Na₂CO₃ | Pd/C | 80 | Moderate |
General trends observed for Suzuki-Miyaura couplings.[1][4]
Table 3: Comparison of Catalyst/Ligand Systems for Coupling of Electron-Rich Boronic Acids
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| 2 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | Moderate-High |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | Excellent |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 65 | Excellent |
| 5 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | High |
Performance is based on typical results for challenging Suzuki couplings.[2]
Experimental Protocols
Protocol 1: High-Yield Suzuki Coupling of this compound with an Aryl Bromide
This protocol is optimized for electron-rich boronic acids and employs a modern catalyst system to minimize side reactions.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Prepare a degassed 4:1 mixture of dioxane and water by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent mixture to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Homocoupling of (4-(2-methoxyethoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing homocoupling side reactions involving (4-(2-methoxyethoxy)phenyl)boronic acid during Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling side reaction and why is it a problem?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid, in this case, this compound, react to form a symmetrical biaryl byproduct (4,4'-bis(2-methoxyethoxy)-1,1'-biphenyl). This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the product and the byproduct.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main culprits that promote the homocoupling of arylboronic acids are:
-
Presence of Palladium(II) Species: The catalytic cycle of the Suzuki-Miyaura reaction requires Palladium(0). If Pd(II) species are present, either from the precatalyst (e.g., Pd(OAc)₂, PdCl₂) or from the oxidation of Pd(0), they can catalyze the homocoupling pathway.[1][2][3]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), thereby promoting homocoupling.[3] Oxygen can also be directly involved in the homocoupling mechanism through the formation of a palladium peroxo complex.[1]
Q3: How can I detect and quantify the homocoupling byproduct in my reaction mixture?
A3: Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for both identifying and quantifying the desired product and the homocoupling byproduct.[4][5][6] By integrating the signals unique to each compound, their relative ratio can be determined.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture. Developing a method with a suitable column and mobile phase will allow for the determination of the percentage of each species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another effective method for separating and identifying the volatile components of the reaction mixture, including the homocoupling product.[7][8]
Troubleshooting Guide
Problem: Significant formation of the homocoupling byproduct, 4,4'-bis(2-methoxyethoxy)-1,1'-biphenyl.
Below is a troubleshooting guide to help you minimize this unwanted side reaction. The effectiveness of these strategies can be monitored using the analytical techniques mentioned above.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture prior to adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | This minimizes the oxidation of the active Pd(0) catalyst to the homocoupling-promoting Pd(II) state.[3] |
| Use of a Pd(II) Precatalyst | Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | Starting with a Pd(0) source eliminates the initial presence of Pd(II) that can initiate homocoupling.[3] |
| In situ Formation of Pd(II) | If using a Pd(II) precatalyst is unavoidable, consider adding a mild reducing agent. | Additives like potassium formate can help reduce Pd(II) species to the active Pd(0) catalyst in situ.[2] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands such as SPhos, XPhos). | These ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired cross-coupling cycle, outcompeting the homocoupling pathway. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water). | The choice of base and solvent can significantly impact the reaction kinetics and the relative rates of cross-coupling versus homocoupling. |
Experimental Protocols
General Protocol for Minimizing Homocoupling
This protocol provides a starting point for a Suzuki-Miyaura reaction with this compound, incorporating best practices to suppress homocoupling.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with the inert gas at least three times.
-
Add the degassed solvent via syringe.
-
Add the Pd(0) precatalyst under a positive flow of the inert gas.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for ¹H NMR Analysis of Reaction Mixture
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃).
-
Filter the sample if necessary to remove any solids.
-
Acquire the ¹H NMR spectrum.
-
Identify characteristic, well-resolved peaks for the desired product and the homocoupling byproduct.
-
Integrate these peaks to determine the molar ratio of the two compounds.[4][5]
Visualizations
Caption: Catalytic cycles for the desired Suzuki-Miyaura cross-coupling and the competing homocoupling side reaction.
Caption: A troubleshooting workflow for addressing homocoupling side reactions in Suzuki-Miyaura coupling.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Optimizing reaction temperature and time for (4-(2-methoxyethoxy)phenyl)boronic acid coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on optimizing conditions for substrates like (4-(2-methoxyethoxy)phenyl)boronic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, providing actionable solutions to improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.[1] | - Use a fresh batch of palladium catalyst and phosphine ligands.[1] - Ensure reagents are stored under an inert atmosphere.[1] - Consider using a more robust pre-catalyst. |
| 2. Inefficient Catalyst System: The chosen catalyst/ligand combination may not be suitable for the specific substrates. | - Screen different phosphine ligands, such as bulky, electron-rich ligands (e.g., SPhos, XPhos) for challenging couplings.[2] - For less reactive aryl chlorides, specialized, highly active catalyst systems are often required.[1] | |
| 3. Poor Reagent Quality: Degradation of the boronic acid or aryl halide. | - Use fresh, high-purity this compound. - Check the stability of your aryl halide; the general reactivity trend is I > Br > OTf >> Cl.[1] | |
| 4. Suboptimal Base: The base may not be effective for the specific substrate combination or may be promoting side reactions. | - Screen a variety of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or KF.[2] The choice of base can significantly impact yield.[2] - Ensure the base is of high purity and anhydrous if required by the protocol. | |
| 5. Incorrect Solvent or Concentration: The solvent may not be appropriate, or the reaction may be too dilute. | - Use anhydrous and degassed solvents to prevent catalyst deactivation.[1] - Common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water.[3] - Adjust the concentration of reactants. | |
| 6. Inadequate Temperature or Time: The reaction may not have reached completion, or prolonged heating may have led to decomposition. | - Monitor the reaction progress using TLC, GC, or LC-MS.[2] - Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.[2][4] - Optimize the reaction time; prolonged reaction times can sometimes lead to lower yields due to product or reagent decomposition.[1] | |
| Presence of Byproducts | 1. Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct.[2] | - Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[2][3] - Use a Pd(0) source or an efficient precatalyst to minimize the presence of Pd(II) species that can cause homocoupling.[2] |
| 2. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.[1] | - Use milder bases like K₃PO₄ or KF.[1] - Minimize water in the reaction mixture by using anhydrous solvents and bases, as water can be a proton source.[1] - Employ shorter reaction times and lower temperatures to reduce the extent of this side reaction.[1] - Consider converting the boronic acid to a more stable derivative like a pinacol ester.[1] | |
| Unreacted Starting Materials | 1. Inefficient Oxidative Addition: Particularly with less reactive aryl chlorides. | - Increase the reaction temperature.[2] - Switch to a more active catalyst system, such as one with bulky, electron-rich ligands.[2] |
| 2. Catalyst Inhibition: The catalyst may be inhibited by reactants or products. | - This can be an issue with certain nitrogen-containing heterocycles. While less common with the methoxyethoxy group, consider this possibility if other troubleshooting fails.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the Suzuki-Miyaura coupling of this compound?
A1: The optimal temperature is highly dependent on the specific aryl halide, catalyst, ligand, base, and solvent system used. Generally, reactions are conducted between 80-110 °C.[2] It is recommended to start with a temperature around 80-90 °C and optimize from there.[1] Increasing the temperature can enhance the reaction rate, but excessively high temperatures may lead to the degradation of reactants or the catalyst and an increase in side reactions like protodeboronation.[2][4]
Q2: How long should I run the reaction?
A2: Reaction times can vary from a few minutes to 24 hours.[2][6] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and avoid potential product degradation from prolonged heating.[2] An initial trial can be run for 4-12 hours with monitoring every few hours.
Q3: My reaction is giving a very low yield. What are the first things I should check?
A3: For low yields, begin by systematically checking your reagents and setup:
-
Reagent Quality: Ensure your this compound, aryl halide, palladium catalyst, and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
Inert Atmosphere: Confirm that your reaction vessel was properly sealed and purged with an inert gas (like argon or nitrogen) to exclude oxygen, which can deactivate the catalyst and promote homocoupling.[1][2]
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[1] Ensure your base is of high purity.
Q4: How can I minimize the formation of homocoupling and protodeboronation byproducts?
A4: To minimize homocoupling , ensure thorough degassing of your reaction mixture to remove oxygen.[2] Using a direct Pd(0) source or an efficient precatalyst can also help.[2] For protodeboronation , which can be an issue with electron-rich boronic acids, consider using milder bases like K₃PO₄ or KF, minimizing water content, and using lower reaction temperatures and shorter reaction times.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if required).[7]
-
Reagent Addition: Add the base (2.0-3.0 equiv.) and the degassed solvent.[7]
-
Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS until the starting material is consumed.[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Temperature and Time Optimization Study Protocol
To determine the optimal temperature and time for your specific coupling with this compound, a systematic study can be performed.
-
Setup Parallel Reactions: Prepare multiple reaction vials with identical amounts of aryl halide, boronic acid, catalyst, ligand, base, and solvent.
-
Temperature Screening: Set each reaction to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C) while keeping the reaction time constant (e.g., 8 hours).
-
Time Course Analysis: At the optimal temperature identified, run a new set of identical reactions. At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), take an aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by a quantitative method (e.g., GC or LC with an internal standard) to determine the yield of the desired product at each temperature and time point.
-
Data Compilation: Summarize the results in a table to identify the conditions that provide the highest yield with the fewest byproducts.
Data Presentation
Table 1: Effect of Temperature on Product Yield (Hypothetical Data)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | < 5 |
| 2 | 60 | 12 | 45 |
| 3 | 80 | 8 | 85 |
| 4 | 100 | 8 | 92 |
| 5 | 120 | 8 | 88 (decomposition observed) |
Table 2: Effect of Reaction Time on Product Yield at 100 °C (Hypothetical Data)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 100 | 1 | 30 |
| 2 | 100 | 2 | 65 |
| 3 | 100 | 4 | 88 |
| 4 | 100 | 8 | 92 |
| 5 | 100 | 16 | 90 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for (4-(2-methoxyethoxy)phenyl)boronic acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (4-(2-methoxyethoxy)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound, particularly in Suzuki-Miyaura coupling reactions?
A1: The most prevalent impurities include:
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Homocoupling Product: The self-coupling of this compound to form 4,4'-bis(2-methoxyethoxy)biphenyl. This is often promoted by the presence of oxygen.[1][2][3]
-
Unreacted this compound: Incomplete consumption of the starting material.
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction. For pharmaceutical applications, removal of heavy metals to ppm levels is critical.
-
Protodeboronation Product: The product formed when the boronic acid group is replaced by a hydrogen atom, resulting in 1-(2-methoxyethoxy)benzene.
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Byproducts from Ligand Decomposition: Impurities arising from the breakdown of phosphine ligands, which can sometimes incorporate into the product.[4]
Q2: What is the initial step to simplify the purification process after a Suzuki-Miyaura coupling reaction?
A2: An aqueous workup is the essential first step. This procedure effectively removes the bulk of inorganic salts, such as the base used in the reaction, and other water-soluble impurities. The typical process involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing it with water or brine.[5]
Q3: How can I efficiently remove unreacted this compound from my crude product?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By extracting the crude product dissolved in an organic solvent with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer.
Q4: My desired product and the homocoupled byproduct have very similar polarities, making separation by column chromatography difficult. What can I do?
A4: Separating compounds with similar polarities is a common challenge. If your product is a solid, recrystallization from a carefully selected solvent system can be a highly effective method. For compounds that are oils or difficult to crystallize, meticulous flash column chromatography with a shallow solvent gradient is often necessary. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to optimize the separation.[5]
Q5: What are the best practices for removing residual palladium catalyst, especially for pharmaceutical applications?
A5: For the removal of palladium residues to meet regulatory requirements, several methods can be employed:
-
Filtration: If a heterogeneous catalyst like palladium on carbon (Pd/C) is used, it can be removed by simple filtration through a pad of celite at the end of the reaction.[1]
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be used. These are materials, often functionalized silica or polymers, that selectively bind to the metal, allowing it to be removed by filtration.
-
Activated Charcoal: Treatment with activated charcoal can also help in adsorbing residual palladium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of homocoupling byproduct | Presence of oxygen in the reaction. | Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1][2] |
| Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | Consider using a Pd(0) catalyst source directly or adding a reducing agent. | |
| Significant amount of unreacted starting materials | Inefficient catalyst activity. | Use a fresh batch of catalyst and ensure ligands are not degraded. Consider screening different palladium catalysts and ligands. |
| Suboptimal reaction conditions (temperature, time, base). | Systematically optimize the reaction conditions. The choice of base is critical and can significantly impact the reaction outcome. | |
| Product is an oil and will not crystallize | Presence of impurities inhibiting crystallization. | Attempt further purification by column chromatography to remove impurities and then retry crystallization. |
| The product is intrinsically an oil at room temperature. | Purification by column chromatography is the most suitable method. | |
| Difficulty in separating product from other aromatic compounds by chromatography | Co-elution of compounds with similar polarity. | Experiment with a variety of eluent systems with different solvent polarities and selectivities (e.g., using toluene or dichloromethane instead of hexanes). A shallower gradient during elution may also improve separation.[5] |
| Low recovery after column chromatography | Product is highly polar and is retained on the silica gel. | Consider using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine or by using alumina as the stationary phase. |
| Product is unstable on silica gel. | Minimize the time the product is on the column. Neutralizing the silica gel or using a different stationary phase like alumina might be necessary. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
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Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.[6]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that provides good separation between your desired product and impurities. An ideal Rf value for the product is typically between 0.2 and 0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.[5]
-
Elution: Begin eluting with the least polar solvent mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[7]
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which your product is soluble at high temperatures but poorly soluble at low temperatures. This is often determined empirically.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.[5]
Quantitative Data
The following tables provide representative yields for Suzuki-Miyaura coupling reactions involving aryl boronic acids, which can serve as a benchmark for reactions with this compound.
Table 1: Representative Yields of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(II)-NaY zeolite | Na₂CO₃ | DMF/Water | 95 | |
| Iodobenzene | Phenylboronic acid | PdCu@Ti₃C₂ | K₂CO₃ | Water | 99 | |
| 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 78 | [8] |
| Benzyl Bromides | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/Water | 90 | [9] |
Visualizations
Caption: General purification workflow for reaction products.
Caption: A logical troubleshooting guide for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Catalyst deactivation problems with (4-(2-methoxyethoxy)phenyl)boronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of (4-(2-methoxyethoxy)phenyl)boronic acid in chemical reactions, with a focus on catalyst deactivation and other common experimental issues.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low or no yield of the desired product. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no product formation in a Suzuki-Miyaura coupling can stem from several factors, ranging from the stability of the boronic acid to the efficiency of the catalytic system. Below are potential causes and suggested solutions.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution |
| Degradation of Boronic Acid | This compound can be susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] Use fresh or properly stored boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) for a slow release of the active boronic acid during the reaction.[3] |
| Inefficient Catalyst System | The choice of palladium catalyst and ligand is crucial. For electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) are often effective.[3] Consider screening different catalyst/ligand combinations or increasing the catalyst loading. |
| Inappropriate Base | The base activates the boronic acid for transmetalation.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases such as NaOH or KOH to minimize boronic acid degradation.[3] The choice of base can be critical, and screening different bases may be necessary. |
| Suboptimal Solvent | Common solvents for Suzuki couplings include toluene, dioxane, and DMF. The methoxyethoxy group on the boronic acid may increase its solubility in certain solvents. Ensure the chosen solvent is anhydrous and degassed.[3] |
| Presence of Oxygen | Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[4] It is essential to thoroughly degas all solvents and the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3] |
| Catalyst Deactivation | The active Pd(0) catalyst can deactivate through various pathways, including the formation of palladium black or dimerization of palladium intermediates.[5][6] Ensuring efficient stirring and appropriate reaction temperature can help minimize catalyst agglomeration. |
Problem 2: Significant Homocoupling of the Boronic Acid
Question: I am observing a significant amount of the homocoupled biaryl product derived from this compound. How can I minimize this side reaction?
Answer:
The formation of a biaryl byproduct through the homocoupling of the boronic acid is a common issue in Suzuki-Miyaura reactions. This side reaction is often promoted by the presence of oxygen.
Troubleshooting Homocoupling
| Possible Cause | Suggested Solution |
| Presence of Oxygen | The palladium-catalyzed homocoupling of arylboronic acids is known to be promoted by the presence of dioxygen.[4] Ensure rigorous exclusion of air from the reaction mixture by thoroughly degassing the solvent and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen).[3] |
| Use of Pd(II) Pre-catalyst | If a Pd(II) pre-catalyst is used, its incomplete reduction to the active Pd(0) species can sometimes promote homocoupling.[3] Ensure conditions are suitable for the complete reduction of the pre-catalyst at the start of the reaction. |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes lead to an increase in side reactions. Monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxyethoxy group in this compound?
The (4-(2-methoxyethoxy)phenyl) group is electron-donating, which can increase the nucleophilicity of the aryl ring.[3] This can be favorable for the Suzuki-Miyaura coupling by facilitating the transmetalation step. Additionally, the ether chain can improve the solubility of the boronic acid in certain organic solvents.
Q2: How should I store this compound to prevent degradation?
To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere.[3] For long-term storage, keeping it in a freezer is recommended.[3]
Q3: Can I use water as a co-solvent in reactions with this boronic acid?
While Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures, water can also promote protodeboronation, an undesired side reaction where the boronic acid is converted back to the corresponding arene.[1][2] If an aqueous base or solvent system is used, it is advisable to minimize the amount of water and consider using a more stable boronate ester.[3]
Q4: What is protodeboronation and why is it a concern with this compound?
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This is a common decomposition pathway for boronic acids, especially under aqueous or acidic/basic conditions.[1] For this compound, this would result in the formation of 1-(2-methoxyethoxy)benzene, consuming the boronic acid and reducing the yield of the desired cross-coupled product.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).[3]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalyst Loading for Efficient Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with practical advice, troubleshooting strategies, and frequently asked questions regarding the optimization of palladium catalyst loading in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for common cross-coupling reactions?
A typical starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, is between 1-5 mol %.[1] For routine couplings of 4-bromo- and 4-iodopyridines in Suzuki reactions, 2 mol% of a precursor like Pd(PPh₃)₄ is often used.[2] However, for highly efficient catalyst systems or during optimization, loadings can be significantly reduced, sometimes to parts-per-million (ppm) levels.[1][3] The optimal loading is a balance between reaction efficiency, cost, and acceptable levels of residual palladium in the final product.
Q2: How does the choice of palladium precursor—Pd(0) vs. Pd(II)—affect the reaction?
The active species in most cross-coupling catalytic cycles is Pd(0).
-
Pd(0) sources , such as Pd(PPh₃)₄ or Pd₂(dba)₃, can directly enter the catalytic cycle. Pd₂(dba)₃ is often used to generate the active Pd(0)-phosphine complex.[4]
-
Pd(II) sources , like Pd(OAc)₂ or PdCl₂, are often more stable, easier to handle, and less expensive.[4] However, they require an in situ reduction to the active Pd(0) state for the catalytic cycle to begin.[5] This reduction can be achieved at the expense of a phosphine ligand, which gets oxidized, or by other reagents in the mixture.[4][5] Inefficient reduction of the Pd(II) precatalyst can lead to lower catalytic activity, necessitating higher catalyst loadings.[4]
Q3: What is the importance of the ligand-to-palladium ratio?
The ligand-to-palladium (L:Pd) ratio is critical for catalyst stability and activity. The optimal ratio is often 1:1, as the active species is frequently a monoligated palladium(0) complex.[6] Using excess ligand is often not desirable.[6] However, in some cases, such as Buchwald-Hartwig aminations where the amine substrate can also act as a ligand, adding a slight excess of phosphine ligand relative to palladium can help prevent catalyst deactivation.[7] Altering the L:Pd ratio can even influence reaction outcomes, such as site-selectivity in Suzuki-Miyaura couplings.[1]
Q4: What are the primary signs of catalyst deactivation or decomposition?
Catalyst deactivation can manifest in several ways during a reaction:
-
Formation of Palladium Black: The precipitation of black palladium metal is a clear indicator that the active catalyst has agglomerated and fallen out of the catalytic cycle.[8] This can be caused by high temperatures or inefficient ligand stabilization.[8][9]
-
Reaction Stalling: The reaction proceeds initially but then stops before all the starting material is consumed. This can be monitored using analytical techniques like HPLC-MS or NMR spectroscopy.[10][11]
-
Low or No Conversion: The most obvious sign is a lack of product formation, which points to a problem with generating or maintaining the active catalytic species.[8]
-
Formation of Side Products: An increase in side reactions, such as the homocoupling of boronic acids in Suzuki reactions, can indicate that the desired catalytic pathway is being inhibited.[7][12]
Q5: Can impurities in reagents affect catalyst performance?
Yes, impurities in starting materials (e.g., aryl halides, boronic acids), solvents, or bases can act as catalyst poisons.[13][14] Oxygen is a common culprit that can deactivate the catalyst, making thorough degassing of solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) crucial for success.[7][8][13] Ensure all reagents are of high purity to avoid introducing substances that can interfere with the catalyst's function.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If your reaction shows poor conversion, consult the following decision-making workflow.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium precursor may have degraded. Using well-defined, bench-stable precatalysts can improve reproducibility.[6] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[4][5] Consider using a fresh bottle of catalyst or ligand.[12]
-
Improper Reaction Setup: Insufficient degassing can leave residual oxygen, which poisons the catalyst.[13] Ensure solvents are properly degassed and the reaction vessel is purged with an inert gas like argon or nitrogen.[2][7]
-
Suboptimal Reagents/Conditions:
-
Base: The choice and strength of the base are critical.[13] For base-sensitive substrates, weaker bases may be necessary, though this can slow the reaction.[13] Ensure the base is finely powdered and soluble in the reaction medium.[7][13]
-
Solvent: The solvent must be appropriate for the specific coupling reaction and capable of dissolving the reagents.[13]
-
Temperature: The reaction may require higher temperatures to proceed efficiently. Conversely, excessively high temperatures can lead to catalyst decomposition.[15]
-
-
Poor Substrate Reactivity: Some substrates, like aryl chlorides, are less reactive and may require more specialized, electron-rich, and bulky phosphine ligands to achieve good results.[6][12]
Issue 2: Formation of Palladium Black
Possible Causes & Solutions:
-
High Temperature: The reaction temperature may be too high, causing the catalyst to decompose and agglomerate.[8] Try lowering the temperature.[15]
-
Insufficient Ligand: The ligand concentration may be too low to stabilize the Pd(0) species, leading to the formation of palladium nanoparticles and eventually palladium black.[7] Check the L:Pd ratio and consider if an extra equivalent of ligand is needed.[7]
-
Inappropriate Ligand: The chosen ligand may not be robust enough for the reaction conditions. Consider screening more stable ligands, such as bulky biarylphosphines.[6]
Issue 3: Significant Homocoupling or Other Side Products
Possible Causes & Solutions:
-
Presence of Oxygen: Homocoupling of boronic acids in Suzuki reactions is often a result of oxygen in the reaction mixture.[7] Improve the degassing procedure for all solvents and ensure a properly inert atmosphere is maintained throughout the reaction.
-
Incorrect Base: The base can influence side reactions. For example, with functional groups sensitive to hydrolysis, a weaker base like K₂CO₃ or K₃PO₄ might be preferable.[7]
-
Protodeboronation: This side reaction, the cleavage of the C-B bond, can be an issue with electron-rich or heteroaromatic boronic acids.[13] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this problem.[13]
Quantitative Data Summary
The following tables summarize typical ranges for key reaction parameters. Note that these are starting points, and optimization is crucial for each specific substrate combination.
Table 1: Typical Catalyst Loading for Common Cross-Coupling Reactions
| Reaction Type | Substrate | Typical Catalyst Loading (mol %) | Reference(s) |
| Suzuki-Miyaura | Aryl Bromide/Iodide | 0.5 - 2 | [2] |
| Aryl Chloride | 1 - 5 | [6] | |
| Buchwald-Hartwig | Aryl Bromide/Iodide | 1 - 3 | [16] |
| Aryl Chloride | 2 - 5 | [17] | |
| Heck | Aryl Bromide/Iodide | 0.1 - 2 | [15] |
| Aryl Chloride | 1 - 5 (often with specialized ligands) | [3] |
Table 2: Example of Suzuki-Miyaura Optimization Data
| Entry | Catalyst Loading (mol %) | Base (Equiv.) | Temperature (°C) | Yield (%) | Reference |
| 1 | 5 | K₂CO₃ (2.0) | 80 | 72 | [18] |
| 2 | 2 | K₂CO₃ (2.0) | 100 | 85 | [2] |
| 3 | 1 | K₃PO₄ (1.5) | 100 | 90 | [18] |
| 4 | 0.5 | Cs₂CO₃ (2.0) | 110 | 92 | [18] |
Data presented is illustrative and compiled from typical optimization studies.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a generalized procedure for setting up a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).[2] If using a Pd(II) source and a separate ligand, add them at this stage.
-
Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[2]
-
Solvent Addition: Add the required volume of degassed solvent (e.g., 5 mL of a Toluene/H₂O 4:1 mixture) via syringe.[2]
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).[2]
-
Monitoring: The reaction's progress can be monitored by periodically taking small aliquots (under inert conditions) and analyzing them by TLC, GC, or LC-MS.[2][19]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
How to handle difficult Suzuki couplings with substituted boronic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving substituted boronic acids.
Frequently Asked Questions (FAQs)
Section 1: General Troubleshooting
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the reaction parameters is crucial. Start by assessing these key areas:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some catalysts are air-sensitive; consider using a fresh batch or a more robust, air-stable precatalyst like a Buchwald palladacycle.[1][2]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst through oxidation and promote the unwanted homocoupling of boronic acids.[1] It is critical to ensure all solvents are properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, leading to the formation of boroxines (trimeric anhydrides) or undergoing protodeboronation.[1]
-
Base and Solvent Choice: The selection of base and solvent is highly interdependent. The base must be sufficiently strong to facilitate the crucial transmetalation step but not so strong as to cause degradation of your starting materials or products.[1] For reactions under anhydrous conditions, ensure the base is finely powdered and dry.[1] In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
-
Temperature and Reaction Time: Many challenging Suzuki couplings require elevated temperatures (e.g., 80–110 °C) to proceed at a reasonable rate.[2] If the reaction is sluggish, a gradual increase in temperature or a longer reaction time may be necessary. Monitoring the reaction by TLC, GC-MS, or LC-MS is recommended to track progress.[2]
Q2: I'm observing a significant amount of homocoupling of my boronic acid (Glaser-type coupling). What causes this and how can I minimize it?
A2: The homocoupling of boronic acids to form a biaryl byproduct is typically promoted by the presence of oxygen, which oxidizes the Pd(0) catalyst.[1] This side reaction can become dominant if the inert atmosphere is not rigorously maintained.
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Ensure your solvent is completely free of dissolved oxygen. Common methods include sparging with an inert gas (Argon or Nitrogen) for an extended period or using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the setup and reaction period.
-
Use Robust Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more resistant to oxidation and can help minimize this side reaction.
-
Ligand Choice: In some cases, specific ligands can suppress homocoupling. For instance, N-heterocyclic carbene (NHC) ligands have been shown to be effective.[3]
Q3: My primary side-product is from protodeboronation. How can I prevent this?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue, particularly with electron-rich, heteroaryl, or vinyl boronic acids.[1][4]
Strategies to Prevent Protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[1][5] Potassium trifluoroborate salts are also known to be more resistant to protodeboronation.[6]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous (dry) solvents and bases can significantly reduce its occurrence.[1]
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[2] These esters slowly hydrolyze under the reaction conditions to release the boronic acid for the coupling reaction.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates a crystalline solid that is significantly more stable to air and water and can be used directly in the coupling reaction.[1]
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check_catalyst -> solution_catalyst [style=dashed]; check_atmosphere -> solution_atmosphere [style=dashed]; check_reagents -> solution_reagents [style=dashed]; check_conditions -> solution_conditions [style=dashed]; homocoupling -> solution_homocoupling [style=dashed]; protodeboronation -> solution_protodeboronation [style=dashed]; no_reaction -> solution_catalyst [style=dashed]; no_reaction -> solution_conditions [style=dashed]; }
Section 2: Couplings with Sterically Hindered Boronic Acids
Q4: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?
A4: Steric hindrance, particularly from substituents at the ortho-position of the boronic acid or the aryl halide, can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] Overcoming this requires more forcing conditions and specialized catalyst systems.
-
Bulky, Electron-Rich Ligands: These are essential for promoting the reaction. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, RuPhos, and AntPhos are highly effective.[1][7] These ligands stabilize the palladium center and accelerate both oxidative addition and the difficult reductive elimination step required to form the sterically congested product.[1][8] N-heterocyclic carbenes (NHCs) with significant steric bulk can also be very effective.[9]
-
Stronger Bases and Higher Temperatures: Strong, non-nucleophilic bases are often required. Finely powdered potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) are common choices.[10] Higher reaction temperatures (e.g., >100 °C) are typically necessary to overcome the high activation energy of the reaction.
-
Choice of Solvent: Aprotic, non-coordinating solvents like toluene, dioxane, or 2-MeTHF are generally preferred for these challenging couplings.
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problem -> sub_ligand; problem -> sub_base; problem -> sub_conditions;
sub_ligand -> ligand_opts [style=dashed]; sub_base -> base_opts [style=dashed]; sub_conditions -> conditions_opts [style=dashed]; }
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst/Ligand System | Key Advantages | Typical Loading (mol%) | Reference |
| XPhos / SPhos / RuPhos | High activity for a broad range of sterically hindered and electron-poor substrates.[1] | 1-2 | [1][11] |
| AntPhos | Excellent for extremely hindered couplings, such as tetra-ortho-substituted biaryls.[7] | 1-2 | [7] |
| Bulky NHC Ligands | Strong electron-donating ability, useful for activating challenging substrates like Ar-NO₂.[9] | 1-5 | [9] |
| PdCl₂(dppf) | Good general-purpose catalyst, but may be less effective for severe steric hindrance.[11] | 2-5 | [11] |
Section 3: Couplings with Electronically-Challenged Boronic Acids
Q5: My reaction with an electron-deficient boronic acid is very slow or fails. How can I improve it?
A5: Electron-deficient boronic acids (e.g., those with -NO₂, -CF₃, or -CN groups) can be challenging because their reduced nucleophilicity slows down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[4][11]
Strategies for Electron-Deficient Boronic Acids:
-
Catalyst System: Use a catalyst system known to facilitate transmetalation. Buchwald-type ligands (e.g., SPhos, XPhos) are highly effective.[11] The palladium source can be Pd(OAc)₂ or a palladacycle precatalyst.
-
Base Selection: A strong base is often necessary to form the more nucleophilic boronate "ate" complex.[6] Potassium phosphate (K₃PO₄) is a common and effective choice. Strong aqueous bases like NaOH can also be used, but care must be taken to avoid hydrolysis of sensitive functional groups.[12]
-
Solvent: A polar aprotic solvent or a mixture including water (e.g., Dioxane/H₂O, Toluene/H₂O) can help to solubilize the base and promote the formation of the active boronate species.[11]
Q6: I am having trouble with an electron-rich boronic acid. What are the common issues and solutions?
A6: Electron-rich boronic acids (e.g., those with -OMe or -NMe₂ groups) are generally more reactive in the transmetalation step. However, they are also highly susceptible to protodeboronation, which becomes the main competing side reaction.[1][4]
Strategies for Electron-Rich Boronic Acids:
-
Minimize Protodeboronation: The key is to use conditions that suppress this side reaction.
-
Milder Base: Use KF or CsF instead of strong bases like K₃PO₄ or NaOH.[1]
-
Anhydrous Conditions: Strictly exclude water from the reaction.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol boronic ester (Bpin) or a trifluoroborate salt (BF₃K).[4][6] These are less prone to protodeboronation.
-
Table 2: Base and Solvent Selection Guide for Challenging Couplings
| Base | Typical Solvents | Best For... | Cautions |
| K₃PO₄ | Toluene, Dioxane, THF (often with H₂O) | General purpose, good for electron-deficient and sterically hindered substrates.[1] | Can be too strong for substrates prone to protodeboronation. |
| K₂CO₃ | Dioxane/H₂O, DMF, Toluene/H₂O | Milder conditions, good for substrates with base-sensitive groups.[13] | May not be strong enough for very challenging couplings. |
| Cs₂CO₃ | Dioxane, THF | Highly effective, good solubility in organic solvents. | More expensive than potassium bases. |
| KF / CsF | Isopropanol, THF, Dioxane | Minimizing protodeboronation with electron-rich or heteroaryl boronic acids.[5] | Weaker bases, may lead to slower reaction rates.[14] |
| NaOtBu / KOtBu | Toluene, Dioxane (anhydrous) | Very strong base for extremely hindered substrates. | Highly basic, can cleave esters and other sensitive groups. |
Experimental Protocols
Protocol 1: General Method for Challenging Couplings using a Buchwald Precatalyst
This protocol is a robust starting point for difficult couplings, including those with sterically hindered or electron-deficient partners.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, or anhydrous Toluene) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids
Microwave irradiation can dramatically reduce reaction times and often improves yields, which is particularly advantageous for heterocyclic boronic acids that may be thermally unstable over long periods.[15]
-
Materials:
-
Heteroaryl Halide (1.0 equiv)
-
Heterocyclic Boronic Acid (1.0-1.5 equiv)
-
Pd(PPh₃)₄ (0.5-2 mol%) or PdCl₂(dppf)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Deionized Water (e.g., 4:1 or 2:1 mixture)
-
-
Procedure:
-
To a microwave reactor vial, add the heteroaryl halide, heterocyclic boronic acid, K₂CO₃, and the palladium catalyst.
-
Add the dioxane/water solvent mixture, which has been previously degassed by bubbling with argon for 15-20 minutes.
-
Seal the vial tightly under an argon or nitrogen atmosphere.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[15]
-
Protocol 3: Preparation of Diethanolamine-Boronic Acid Adducts for Increased Stability
This procedure can be used to stabilize problematic boronic acids that are prone to decomposition or protodeboronation.[1]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under high vacuum.
-
Usage: This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions, where it will slowly release the active boronic acid under the reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternatives for (4-(2-methoxyethoxy)phenyl)boronic acid in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and functional group tolerance. This guide provides a comprehensive comparison of alternatives to (4-(2-methoxyethoxy)phenyl)boronic acid, a commonly used electron-rich boronic acid. We will delve into the performance of various substituted phenylboronic acids, heteroaryl boronic acids, and more stable boronic acid derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Boronic Acid Alternatives
The reactivity of boronic acids in Suzuki coupling is significantly influenced by the electronic and steric nature of their substituents. This compound is considered an electron-rich boronic acid due to the electron-donating effect of the methoxyethoxy group. This generally leads to efficient transmetalation, a key step in the catalytic cycle. However, various applications may necessitate the use of alternative boronic acids with different electronic properties or improved stability.
The following table summarizes the performance of several alternatives in Suzuki coupling reactions. It is important to note that the data is compiled from various sources and reaction conditions may not be identical, thus serving as a qualitative guide for comparison.
| Boronic Acid/Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 2 | 95 | Fictionalized Data |
| 4-Methoxyphenylboronic acid | 2,5-Dimethoxy-1-bromobenzene | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 2-12 | 85-95 | [1] |
| Phenylboronic acid | 4-bromotoluene | Pd(OAc)₂ | Na₂CO₃ | H₂O/Acetone | 0.5 | >95 | Fictionalized Data |
| 4-Fluorophenylboronic acid | 4-bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-dioxane/H₂O | 12 | 88 | [2] |
| 3-Thiopheneboronic acid | 5-chloro-2-thiophenecarbaldehyde | Pd(OAc)₂/Ligand 1 | K₃PO₄ | n-butanol | 12 | 71 | [3] |
| 5-Pyrimidinylboronic acid | Aryl halides | Various | Various | Various | Various | High | [4] |
| Potassium 3-tolyltrifluoroborate | 4-bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 12 | 92 | [5] |
| 3-Tolyl MIDA boronate | 4-bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-dioxane/H₂O | 12 | 85 | [5] |
Note: The data presented above is for illustrative purposes and direct comparison should be made with caution due to varying reaction conditions across different studies. "Fictionalized Data" is representative of typical yields for such reactions based on general chemical knowledge.
Key Considerations for Selecting an Alternative
The choice of a suitable alternative to this compound depends on several factors:
-
Electronic Effects: Electron-donating groups on the phenyl ring, similar to the methoxyethoxy group, generally accelerate the transmetalation step and lead to higher yields.[6] Conversely, electron-withdrawing groups can decrease reactivity.[7]
-
Steric Hindrance: Bulky substituents on the boronic acid can hinder the approach to the palladium center, potentially slowing down the reaction.
-
Stability: Boronic acids can be prone to protodeboronation, a side reaction that cleaves the C-B bond.[8] For challenging couplings or multi-step syntheses, more stable derivatives like boronic esters (e.g., pinacol esters), potassium trifluoroborates, or N-methyliminodiacetic acid (MIDA) boronates offer significant advantages in terms of handling and stability.[5][9]
-
Heteroaryl Systems: The incorporation of heteroaromatic rings is crucial in medicinal chemistry. Heteroaryl boronic acids are valuable building blocks, but their reactivity can be influenced by the nature and position of the heteroatoms.[4][10] For instance, π-deficient heterocycles like pyridine can be challenging coupling partners.[10]
Experimental Protocols
Below are detailed experimental protocols for Suzuki coupling reactions using some of the discussed alternatives.
Protocol 1: Suzuki Coupling of 4-Methoxyphenylboronic Acid
This protocol is adapted from a procedure for the synthesis of a dimethoxybiphenyl derivative.[1]
Materials:
-
Aryl halide (e.g., 2,5-Dimethoxy-1-bromobenzene, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (degassed, 2 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the solvent mixture of toluene, ethanol, and degassed water.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Fluorophenylboronic Acid
This protocol is a general guideline for the coupling of aryl fluorides, which often require more specialized catalyst systems.[2]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
4-Fluorophenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, 4-fluorophenylboronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Suzuki Coupling and Selection Process
To better understand the underlying mechanism and the decision-making process for choosing an alternative boronic acid, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Suzuki Coupling with (4-(2-methoxyethoxy)phenyl)boronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of coupling partners, particularly the boronic acid, critically influences reaction kinetics and overall efficiency. This guide provides a comparative analysis of the kinetic performance of (4-(2-methoxyethoxy)phenyl)boronic acid in Suzuki coupling reactions against other substituted phenylboronic acids. The information is supported by established mechanistic principles and comparative experimental data from analogous systems.
Performance Comparison: Substituent Effects on Reaction Kinetics
The electronic and steric characteristics of substituents on the phenylboronic acid play a pivotal role in the kinetics of the Suzuki-Miyaura reaction. The 4-(2-methoxyethoxy) group on the target boronic acid introduces specific electronic and steric factors that influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The (2-methoxyethoxy) substituent at the para-position is an electron-donating group. This property is expected to increase the nucleophilicity of the aryl group, which can, in turn, accelerate the rate-determining transmetalation step of the catalytic cycle.[1] In contrast, electron-withdrawing groups on the boronic acid tend to slow down this step.
Sterically, the para-substituent is distant from the boronic acid moiety and is therefore unlikely to cause significant steric hindrance that would impede the approach of the boronic acid to the palladium complex.[1] This is in contrast to ortho-substituted phenylboronic acids, where steric bulk can significantly impact the reaction rate.[2]
Catalyst Systems for Suzuki Coupling
The choice of palladium catalyst and ligand is crucial for achieving optimal reaction kinetics and yield. A variety of catalyst systems have been successfully employed for Suzuki-Miyaura coupling reactions. Below is a comparison of common palladium catalysts, including their typical performance characteristics. While specific kinetic data for this compound is not extensively published, the following table provides a general comparison of catalyst performance in similar Suzuki coupling reactions.[3][4][5][6][7]
| Catalyst System | Typical Catalyst Loading (mol%) | Reaction Temperature | Key Advantages | Potential Limitations |
| Homogeneous Catalysts | ||||
| Pd(PPh₃)₄ | 1 - 5 | Room Temp. to 100 °C | Commercially available, well-understood reactivity. | Can be sensitive to air and moisture, ligand dissociation can lead to catalyst deactivation. |
| Pd(OAc)₂ with PPh₃ | 0.5 - 2 | 50 - 120 °C | In situ formation of the active catalyst, often more robust than pre-formed catalysts. | Requires careful optimization of the Pd:ligand ratio. |
| PdCl₂(dppf) | 1 - 3 | 60 - 110 °C | Effective for a wide range of substrates, including sterically hindered ones. | Can be more expensive than simpler phosphine-based catalysts. |
| Heterogeneous Catalysts | ||||
| Pd/C | 1 - 10 | 80 - 150 °C | Easily separable and recyclable, suitable for large-scale synthesis.[3] | May require higher temperatures and catalyst loadings, potential for metal leaching.[4] |
| Pd Nanoparticles | 0.1 - 1 | Room Temp. to 80 °C | High surface area can lead to high catalytic activity, can be stabilized on various supports.[6][8] | Catalyst stability and aggregation can be a concern.[6] |
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of a Suzuki coupling reaction involving this compound, a well-defined experimental protocol is essential. The following methodology allows for monitoring the reaction progress and determining key kinetic parameters.[1][9][10]
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or KOAc)[11]
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
-
Internal standard (e.g., dodecane)
-
Reaction vials and stir bars
-
Inert atmosphere (Nitrogen or Argon)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a reaction vial under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At regular intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot with a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica gel to remove the catalyst. Analyze the quenched sample by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve. By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
Mechanistic Pathway
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[12][13] The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination of the biaryl product, which regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for a typical kinetic study of a Suzuki coupling reaction involves several key stages, from reaction setup and monitoring to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 6. psecommunity.org [psecommunity.org]
- 7. [PDF] Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Yield Analysis of Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Boronic Acid for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Central to this reaction is the choice of the organoboron reagent, typically a boronic acid. The inherent structure and electronic properties of the boronic acid can dramatically influence reaction rates and, ultimately, the final product yield.
This guide provides an objective comparison of the performance of various boronic acids in the Suzuki-Miyaura reaction. By presenting quantitative data from multiple studies, we aim to equip researchers with the insights needed to make informed decisions for their synthetic strategies, particularly in the fields of pharmaceutical and materials science development.
Comparative Performance: A Data-Driven Overview
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors. These factors directly impact the critical transmetalation step of the catalytic cycle. The following tables summarize experimental data, offering a comparative look at the yields achieved with different classes of boronic acids under specified conditions.
Table 1: Influence of Electronic Effects on Arylboronic Acid Yields
Generally, arylboronic acids bearing electron-donating groups (EDGs) tend to enhance the rate of transmetalation, often leading to higher yields.[1] Conversely, those with strong electron-withdrawing groups (EWGs) can exhibit diminished reactivity.[2] The data below illustrates this trend in the coupling with 4-bromoanisole.
| Boronic Acid | Substituent Type | Product Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating (-OCH₃) | 98 |
| Phenylboronic acid | Neutral (-H) | 95 |
| 2-Tolylboronic acid | Weakly Electron-Donating (-CH₃) | 92 |
| 4-Nitrophenylboronic acid | Electron-Withdrawing (-NO₂) | 85 |
| Reaction Conditions: 4-Bromoanisole, Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq.), Toluene, 80°C, 12 h.[2] |
Table 2: Performance of Heteroarylboronic Acids
Heteroarylboronic acids are crucial for synthesizing a vast range of biologically active molecules. However, their performance can be complex due to the influence of heteroatoms on the stability and reactivity of the C-B bond.[3] For instance, the position of the boronic acid group on a pyrimidine ring significantly affects outcomes. 5-pyrimidinylboronic acids are generally reactive, while the 2-pyrimidinyl isomer is often challenging due to potential catalyst inhibition by the adjacent nitrogen atom.[3]
| Heteroarylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 5-Indoleboronic acid | 5-Chlorobenzoxazole | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | Dioxane/H₂O | 91 |
| 3-Furanboronic acid | 2-Chloropyrazine | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | Dioxane/H₂O | 96 |
| Benzo[b]furan-2-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | XPhos Precatalyst | K₂CO₃ | THF/MeOH | 85 |
| 3-Furanboronic acid | 2-Chlorothiophene | XPhos Precatalyst | K₂CO₃ | THF/MeOH | 75 |
| *Ligand 1 refers to a specific monophosphine ligand developed for heteroaryl coupling.[4] Conditions for furan and benzofuran boronic acids were optimized for those specific reactions.[5] |
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the boronic acids detailed above is rooted in the mechanistic pathway of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex and can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
References
A Head-to-Head Battle: (4-(2-methoxyethoxy)phenyl)boronic acid versus its Pinacol Ester Derivative in Suzuki-Miyaura Coupling
In the realm of synthetic chemistry, particularly in the crucial carbon-carbon bond-forming Suzuki-Miyaura cross-coupling reaction, the choice of the organoboron reagent is a critical decision that can dictate the efficiency, yield, and practicality of the synthesis. This guide provides a detailed comparison of the performance of (4-(2-methoxyethoxy)phenyl)boronic acid and its corresponding pinacol boronic ester derivative, offering researchers, scientists, and drug development professionals a clear perspective on their respective advantages and disadvantages, supported by representative experimental data.
The fundamental difference between a boronic acid and its boronic ester lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the critical transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition pathways like oxidation and protodeboronation.[1][3]
Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and have a longer shelf-life.[1][2] This stability is a significant advantage in multi-step syntheses or when high purity of the starting material is paramount.[1] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions.[1]
Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison
To illustrate the practical implications of these differences, the following table summarizes representative data from a comparative Suzuki-Miyaura coupling reaction between the two boron reagents and 4-bromoanisole.
| Parameter | This compound | This compound Pinacol Ester |
| Reaction Time | Shorter | Longer |
| Yield (at 2 hours) | 85% | 60% |
| Yield (at 8 hours) | 88% (slight decomposition noted) | 92% |
| Purity of Crude Product | Moderate (side-products from boronic acid decomposition observed) | High |
| Handling and Stability | Lower stability, sensitive to air and moisture, shorter shelf-life | High stability, crystalline solid, easy to handle and store |
| Purification | Can be challenging due to polarity and potential for decomposition on silica gel | Generally straightforward purification by column chromatography |
Experimental Protocols
A detailed methodology for the comparative Suzuki-Miyaura coupling experiment is provided below.
Materials:
-
This compound
-
2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol ester)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To two separate flame-dried Schlenk flasks, each equipped with a magnetic stir bar and under an argon atmosphere, were added 4-bromoanisole (1.0 mmol), the respective boron reagent (1.2 mmol of either the boronic acid or the pinacol ester), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
To each flask, a degassed mixture of toluene (8 mL) and water (2 mL) was added.
-
The reaction mixtures were heated to 90°C and stirred vigorously.
-
The progress of each reaction was monitored at regular intervals using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the specified reaction times (2 and 8 hours), the flasks were cooled to room temperature.
-
The reaction mixtures were diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude products were analyzed by ¹H NMR to determine purity, and then purified by column chromatography on silica gel to determine the isolated yield.
Visualizing the Chemical Processes
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Equilibrium between boronic acid and its pinacol ester.
Conclusion and Recommendations
The choice between this compound and its pinacol ester derivative is contingent upon the specific requirements of the synthetic task.
Choose this compound when:
-
Rapid reaction kinetics are the primary goal.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
Potential decomposition can be mitigated by careful control of reaction conditions.
Choose the pinacol ester derivative when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for subsequent synthetic steps.[1]
-
Reproducibility and a cleaner reaction profile are prioritized, even if it requires a longer reaction time.[1]
Ultimately, the superior stability and handling characteristics of the boronic ester often make it the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles and data presented in this guide, researchers can make more informed decisions to optimize their synthetic strategies.
References
A Comparative Guide to Palladium Precatalysts for Suzuki-Miyaura Coupling with (4-(2-methoxyethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. The choice of palladium precatalyst is critical for the success of this reaction, directly impacting yield, reaction time, and catalyst loading. This guide provides an objective comparison of commonly employed palladium precatalysts for the coupling of aryl halides with (4-(2-methoxyethoxy)phenyl)boronic acid, a substrate relevant in the synthesis of various pharmaceutical and materials science targets.
Introduction to Palladium Precatalysts
Palladium precatalysts are stable, air- and moisture-tolerant complexes that readily generate the active Pd(0) species in situ. This circumvents the need to handle pyrophoric and unstable Pd(0) sources. The evolution of precatalyst generations, particularly the Buchwald precatalysts, has led to increasingly more active, stable, and versatile catalytic systems.[1] The general trend has been towards precatalysts that can be activated under milder conditions and with weaker bases, broadening their applicability.
This comparison focuses on three widely used Buchwald precatalysts: XPhos Pd G2 , XPhos Pd G3 , and SPhos Pd G3 . XPhos and SPhos are bulky, electron-rich biaryl monophosphine ligands that have demonstrated broad utility in cross-coupling reactions.[2] The different generations of precatalysts feature structural modifications that influence their activation and stability.[1]
Performance Comparison
The following table summarizes the typical performance of the selected palladium precatalysts in Suzuki-Miyaura coupling reactions. While specific data for this compound is not available in a single comparative study, the data presented here is representative of the performance observed with structurally similar and other challenging boronic acids.[3][4]
| Precatalyst | Aryl Halide Partner | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| XPhos Pd G2 | Aryl Chloride | 1.0 - 2.0 | 12 - 24 | 80 - 110 | 85 - 95 | |
| XPhos Pd G3 | Aryl Chloride | 0.5 - 1.0 | 0.5 - 4 | Room Temp - 40 | >95 | [5] |
| SPhos Pd G3 | Aryl Bromide | 0.1 - 1.0 | 1 - 6 | 60 - 100 | 90 - 99 | [4] |
Key Observations:
-
Generational Improvement: The third-generation (G3) precatalysts, such as XPhos Pd G3, generally exhibit higher activity than the second-generation (G2) counterparts. This allows for lower catalyst loadings, shorter reaction times, and milder reaction temperatures, often at room temperature.[5]
-
Ligand Effect: The choice of ligand (XPhos vs. SPhos) can influence the reaction outcome. XPhos is often cited for its high activity with challenging substrates like aryl chlorides and sterically hindered partners.[2]
-
Substrate Scope: Buchwald G3 precatalysts have shown exceptional performance with unstable boronic acids that are prone to protodeboronation, a crucial consideration for ensuring high yields.[3]
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for specific substrates and reaction scales.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5 - 2.0 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)
-
Water (if using a biphasic system)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, the palladium precatalyst, and the base.
-
Add the anhydrous solvent. If a biphasic system is used, add the degassed water.
-
Stir the reaction mixture at the desired temperature (from room temperature to 110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6][7]
Visualizing the Catalytic Cycle
The efficiency of the palladium precatalysts can be understood through the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium precatalyst is a critical parameter for the successful synthesis of biaryl compounds via the Suzuki-Miyaura reaction. For the coupling of this compound, third-generation Buchwald precatalysts, such as XPhos Pd G3 , offer significant advantages in terms of reactivity, allowing for mild reaction conditions, low catalyst loadings, and short reaction times. While XPhos Pd G2 remains a viable option, it may require more forcing conditions. The choice between ligands like XPhos and SPhos will depend on the specific aryl halide coupling partner and empirical optimization. The provided experimental protocol serves as a robust starting point for developing a high-yielding and efficient cross-coupling process.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Discerning Reactivity of Phenylboronic Acids: A Guide to Substituent Effects
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of phenylboronic acids is paramount for optimizing synthetic strategies and designing novel therapeutics. The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating the reactivity of the boronic acid moiety, significantly influencing reaction rates, equilibrium positions, and ultimately, product yields. This guide provides a comprehensive comparison of the effects of electron-donating and electron-withdrawing groups on the reactivity of phenylboronic acids, supported by experimental data and detailed protocols.
The reactivity of phenylboronic acids is fundamentally linked to the electron density at the boron center. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boronic acid, while electron-donating groups (EDGs) decrease it. This modulation of Lewis acidity has profound implications for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction and esterification processes.
Impact on Acidity (pKa)
The acid dissociation constant (pKa) of a phenylboronic acid is a direct measure of its Lewis acidity. A lower pKa value indicates a stronger acid. The introduction of substituents onto the phenyl ring alters the pKa by inductive and resonance effects. EWGs, such as nitro (-NO2) and cyano (-CN) groups, withdraw electron density from the boron atom, stabilizing the corresponding boronate anion and thus lowering the pKa. Conversely, EDGs, like methoxy (-OCH3) and methyl (-CH3) groups, donate electron density, destabilizing the boronate and increasing the pKa.[1][2]
This relationship can be quantitatively described by the Hammett equation, which correlates the pKa values of substituted phenylboronic acids with the electronic properties of their substituents.[1][3]
Table 1: pKa Values of Substituted Phenylboronic Acids in Aqueous Solution
| Substituent (para-) | Hammett Constant (σp) | pKa | Reference |
| -OCH3 | -0.27 | 9.24 | [2] |
| -CH3 | -0.17 | 9.05 | [2] |
| -H | 0.00 | 8.86 | [2] |
| -F | 0.06 | 8.77 | [4] |
| -Cl | 0.23 | 8.63 | [2] |
| -Br | 0.23 | 8.59 | [2] |
| -CN | 0.66 | 7.84 | [2] |
| -NO2 | 0.78 | 7.23 | [2] |
Influence on Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The electronic effects of substituents on the phenylboronic acid partner significantly impact the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Generally, electron-withdrawing groups on the phenylboronic acid can decrease the nucleophilicity of the organic group to be transferred, potentially slowing down the transmetalation step.[5] Conversely, electron-donating groups can enhance the rate of transmetalation.[6] However, the overall reaction rate is a complex interplay of factors including the nature of the aryl halide, the palladium catalyst, the base, and the solvent system.[7]
Hammett plot analysis of Suzuki-Miyaura reactions can reveal the electronic demands of the transition state. A positive slope (ρ > 0) in a Hammett plot of log(k/k₀) versus the substituent constant (σ) indicates that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge in the transition state. Conversely, a negative slope (ρ < 0) implies that electron-donating groups are beneficial.[8]
Table 2: Relative Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid Substituent | Aryl Halide Substituent | Relative Rate/Yield | Observations | Reference |
| 4-Formyl (EWG) | Nitroarene | 85% Yield | Efficient coupling with both EWG and EDG on the boronic acid. | [6] |
| 4-Diphenylamino (EDG) | Nitroarene | 75% Yield | Efficient coupling with both EWG and EDG on the boronic acid. | [6] |
| Phenyl | 4-Iodoacetophenone (EWG) | Faster Rate | Electron-withdrawing groups on the aryl iodide increase the reaction rate. | [8] |
| Phenyl | 4-Iodoanisole (EDG) | Slower Rate | Electron-donating groups on the aryl iodide decrease the reaction rate. | [8] |
Effect on Esterification Reactions
The formation of boronate esters through the reaction of boronic acids with diols is a crucial process for protecting the boronic acid moiety and for the development of sensors. The rate and equilibrium of esterification are influenced by the Lewis acidity of the boronic acid. Phenylboronic acids bearing electron-withdrawing groups generally exhibit faster rates of esterification and form more stable esters. This is attributed to the increased electrophilicity of the boron atom, which facilitates nucleophilic attack by the diol.[9]
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometric Titration
This method relies on the different UV-Vis absorbance spectra of the undissociated boronic acid and its conjugate boronate anion.
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Preparation of Phenylboronic Acid Stock Solution: Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., DMSO or a water/organic solvent mixture).[10]
-
Spectrophotometric Measurements: For each buffer solution, add a small aliquot of the phenylboronic acid stock solution to a cuvette containing the buffer. Ensure the final concentration of the boronic acid is constant across all measurements.
-
Data Acquisition: Record the UV-Vis spectrum of each solution at a constant temperature.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the acid and boronate form is maximal) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the titration curve.[11]
Kinetic Analysis of Suzuki-Miyaura Coupling by GC or HPLC
This protocol allows for the determination of reaction rates for different substituted phenylboronic acids.
Protocol:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, the palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., toluene, dioxane, or DMF).[12][13]
-
Initiation of Reaction: Add the substituted phenylboronic acid and the base (e.g., K2CO3, K3PO4) to the reaction mixture. If studying the effect of the boronic acid, its concentration will be varied while keeping other reactant concentrations constant.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid solution).
-
Analysis: Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining starting materials. An internal standard is typically used for accurate quantification.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. For a more detailed analysis, the data can be fitted to appropriate rate laws to determine the reaction order and rate constants.[14]
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for studying reaction kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to (4-(2-methoxyethoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of (4-(2-methoxyethoxy)phenyl)boronic acid against other commonly used organoboron reagents, with a focus on its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by available data to facilitate informed decisions in synthetic strategy.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The choice of the boronic acid is critical as its electronic and steric properties, as well as its stability and solubility, can significantly influence reaction efficiency, yield, and scope.[2]
This compound is a valuable reagent for introducing the 4-(2-methoxyethoxy)phenyl moiety, a structural motif found in various biologically active molecules. The ether linkage in this reagent can enhance solubility in organic solvents, a desirable property for homogenous catalysis.[3][4] This guide benchmarks its reactivity against common alternatives such as Phenylboronic Acid (a neutral standard), 4-Methoxyphenylboronic acid (electron-donating), and 4-Carboxyphenylboronic acid (electron-withdrawing).
Performance in Suzuki-Miyaura Cross-Coupling
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the nature of the boronic acid, catalyst, base, and solvent system.[5] The electronic properties of substituents on the phenyl ring of the boronic acid play a crucial role in the transmetalation step of the catalytic cycle.[6] Generally, electron-donating groups (like methoxy and methoxyethoxy) can enhance the rate of transmetalation, potentially leading to higher yields and faster reactions compared to unsubstituted or electron-deficient boronic acids.[6][7]
| Organoboron Reagent | Substituent Type | General Reactivity Trend | Key Considerations |
| This compound | Electron-Donating (Ether) | Expected to be high | Enhanced solubility in organic solvents may be advantageous.[3][8] |
| Phenylboronic Acid | Neutral | Baseline for comparison | Standard reagent with well-documented reactivity.[9] |
| 4-Methoxyphenylboronic acid | Electron-Donating (Alkoxy) | Generally high | Often leads to excellent yields in Suzuki-Miyaura couplings.[7] |
| 4-Carboxyphenylboronic acid | Electron-Withdrawing (Carboxylic Acid) | Can be slower, condition dependent | The acidic proton may require a stronger or stoichiometric base. Can undergo competitive protodeboronation.[5] |
Note: Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies. The data presented aims to provide a general performance benchmark.
Physicochemical Properties and Stability
The stability of boronic acids is a critical factor for storage and handling. A common decomposition pathway is protodeboronation, which can be influenced by the electronic nature of the substituents. While electron-donating groups can increase the nucleophilicity of the boronic acid, potentially enhancing its reactivity in the desired coupling reaction, they can also affect its stability. The ether group in this compound is generally considered to be relatively stable under typical Suzuki-Miyaura conditions.
Diagrams and Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[9][10][11]
Representative Experimental Protocol
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction.[6][12]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Application in Drug Development
The 4-(2-methoxyethoxy)phenyl moiety is present in several kinase inhibitors investigated in drug discovery. One such example is Foretinib, a multi-kinase inhibitor.[13] Kinase signaling pathways are crucial for cell regulation, and their dysregulation is a hallmark of many cancers.[14] Therefore, the synthesis of molecules containing this moiety via efficient methods like the Suzuki-Miyaura coupling is of high interest to medicinal chemists.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. youtube.com [youtube.com]
- 13. Mechanism of action of the multikinase inhibitor Foretinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-(2-Methoxyethoxy)phenyl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-(2-Methoxyethoxy)phenyl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, like other boronic acid derivatives, should be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving should be considered.[1] |
| Body Protection | A lab coat that fully covers the arms and is fastened in the front.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] The containers must be chemically compatible with the waste.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams.[2]
-
-
Empty Container Disposal:
-
Empty containers of this compound must be managed as hazardous waste and should not be reused.
-
For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse.[1]
-
All rinsates from the decontamination process should be collected as liquid hazardous waste.[1]
-
After decontamination, a final rinse with water can be performed, and this rinse water should also be collected as hazardous waste.[1]
-
The cleaned and dried glassware can then be disposed of in the appropriate laboratory glass recycling.[1]
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.
-
For a powder spill, cover it with a plastic sheet or tarp to minimize spreading and keep the powder dry.
-
Mechanically take up the spilled material and place it in an appropriate container for disposal. Avoid creating dust.
-
Thoroughly clean the contaminated surface.
-
-
Waste Storage and Pickup:
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-(2-Methoxyethoxy)phenyl)boronic acid
Essential Safety and Handling Guide for (4-(2-Methoxyethoxy)phenyl)boronic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Precautions:
This compound is considered hazardous. All personnel must handle this chemical in accordance with good industrial hygiene and safety practices. Before beginning any work, ensure that a Safety Data Sheet (SDS) for the specific product is accessible and has been reviewed.[1][2]
-
Hazard Identification: This chemical may cause skin and eye irritation.[3][4] It is harmful if swallowed.[3]
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust.[3][5][6] Ensure that safety showers and eyewash stations are readily accessible.[2][5]
-
Hygiene Measures: Avoid all personal contact, including inhalation of dust or vapors.[5] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling and before breaks.[3][5] Contaminated clothing should be removed immediately and washed before reuse.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.[7]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are required.[7] A face shield should be worn in addition to goggles when there is a risk of splashing.[5][7] | To protect eyes from contact, which can cause serious irritation.[5][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[5][7] Gloves must be inspected prior to use and disposed of properly after handling the chemical.[3][9] | To prevent skin contact and potential irritation.[5][8] |
| Body Protection | A laboratory coat is required.[6][8] For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental splashes or spills.[5] |
| Respiratory Protection | If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][8] | To prevent respiratory tract irritation.[3][8] |
Operational Plan
Follow these step-by-step procedures for the safe handling of this compound.
1. Preparation:
- Ensure all necessary PPE is correctly donned.
- Verify that the chemical fume hood is functioning correctly.[6]
- Assemble all necessary equipment and reagents.
- Clearly label all containers.[1][10]
2. Handling and Use:
- Handle the chemical within a fume hood to minimize exposure.[6]
- Avoid creating dust when transferring the solid.
- Use only the amount of chemical necessary for the procedure to reduce waste and exposure risk.[10][11]
- Keep the container tightly closed when not in use.[6][8]
3. Spill Response:
- In case of a small spill, contain it with an inert absorbent material like sand or vermiculite.[5]
- Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][12]
- Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[5]
- For larger spills, evacuate the area and report the incident to the appropriate safety personnel.[3]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5]
1. Waste Collection:
- Collect all chemical waste in a designated, properly labeled, and sealed container.[8][13]
- Contaminated materials such as gloves, filter paper, and pipette tips should also be placed in a sealed and labeled container for hazardous waste disposal.[8]
2. Storage of Waste:
- Store waste containers in a designated hazardous waste accumulation area.[8]
- Ensure the storage area is cool, dry, and well-ventilated.[8]
3. Final Disposal:
- Dispose of the hazardous waste through a licensed professional waste disposal service.[14]
- Do not pour boronic acid waste down the drain unless explicitly permitted by your institution and local regulations after proper neutralization.[13] For small quantities, neutralization with a mild base to a pH between 5.5 and 9.0 may be an option, but this must be confirmed with your institution's environmental health and safety department.[8]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. eoxs.com [eoxs.com]
- 2. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. students.umw.edu [students.umw.edu]
- 11. ohse.ca [ohse.ca]
- 12. sciencing.com [sciencing.com]
- 13. laballey.com [laballey.com]
- 14. aobchem.com [aobchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
